Melittin
Description
Origin and Biological Significance within Hymenopteran Venoms
Melittin (B549807) is a principal component of the venom from the European honey bee, Apis mellifera, constituting approximately 40-60% of the venom's dry weight. ontosight.ainih.govscialert.netresearchgate.nettaylorandfrancis.com It is a cationic linear peptide composed of 26 amino acid residues. nih.govtaylorandfrancis.comnih.govfrontiersin.org The sequence is GIGAVLKVLTTGLPALISWIKRKRQQ-NH2. researchgate.netnih.gov this compound is synthesized as an inactive precursor, pre-prothis compound, in the bee's venom gland, which is subsequently processed to its active form. frontiersin.orgtudublin.ie
Hymenopteran venoms, including that of Apis mellifera, are complex mixtures of peptides, proteins, enzymes, and other small molecules that have evolved primarily for defense and prey capture. scialert.nettudublin.ienih.gov Within this context, this compound is a key bioactive component responsible for many of the immediate effects of a bee sting, including pain and inflammation. nih.govscialert.nettaylorandfrancis.com Its biological significance in the venom lies in its potent lytic activity, which helps to deter predators and subdue prey. nih.gov
This compound as a Multifaceted Bioactive Peptide for Research Endeavors
This compound's structure, particularly its amphipathic nature with a hydrophobic N-terminus and a hydrophilic C-terminus, allows it to interact strongly with cell membranes. nih.govfrontiersin.orgtudublin.ieresearchgate.net This interaction is central to many of its observed biological activities, making it a subject of extensive research. nih.govresearchgate.net
Research endeavors have explored a wide array of this compound's properties, including its antimicrobial, antiviral, anti-inflammatory, and anticancer effects. ontosight.ainih.govresearchgate.netfrontiersin.orgtudublin.iefrontiersin.org Its ability to disrupt cell membranes and form pores has been a primary focus of study. nih.govtudublin.ie Beyond direct membrane lysis, this compound has been shown to influence various intracellular signaling pathways. frontiersin.orgtudublin.iemdpi.com
Key research findings highlight this compound's activity against a range of microorganisms, including bacteria, fungi, and viruses. ontosight.aifrontiersin.org In the context of cancer research, this compound has demonstrated cytotoxic effects on various cancer cell lines, including those from breast, lung, colorectal, gastric, hepatic, and bladder cancers, often inducing apoptosis. taylorandfrancis.comnih.govresearchgate.netfrontiersin.org Studies have also investigated its anti-inflammatory mechanisms, showing its ability to suppress pro-inflammatory mediators and pathways like NF-κB. ontosight.aifrontiersin.orgfrontiersin.orgmdpi.comresearchgate.netnih.gov
Here is a table summarizing some of the reported biological activities of this compound:
| Biological Activity | Description |
| Hemolysis | Disruption and lysis of red blood cells. ontosight.ainih.gov |
| Antimicrobial | Activity against bacteria, fungi, and viruses. ontosight.aifrontiersin.orgfrontiersin.org |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines and pathways (e.g., NF-κB). ontosight.aifrontiersin.orgfrontiersin.orgmdpi.comresearchgate.netnih.gov |
| Anticancer | Cytotoxicity and induction of apoptosis in various cancer cells. ontosight.aitaylorandfrancis.comnih.govresearchgate.netfrontiersin.org |
| Anti-biofilm | Reduction or inhibition of biofilm formation. nih.govtudublin.ie |
Evolution of Research Perspectives on this compound's Biological Activities
The scientific investigation into this compound's biological activities has evolved significantly since its initial description. Initially, research primarily focused on its role as a potent lytic factor and its contribution to the pain associated with bee stings. Early studies characterized its structure and its ability to interact with lipid bilayers and cause hemolysis. nih.govtudublin.ie
As research techniques advanced, the perspective broadened to explore this compound's effects at a molecular and cellular level. This led to the discovery of its diverse pharmacological properties beyond simple membrane disruption. The focus shifted to understanding its mechanisms of action in various biological processes, such as inflammation and immune responses. mdpi.comnih.gov
More recent research has heavily concentrated on the therapeutic potential of this compound, particularly in the fields of infectious diseases and cancer. ontosight.aiscialert.netresearchgate.netfrontiersin.org This evolution has been driven by the need for new antimicrobial and anticancer agents. Current perspectives involve detailed investigations into specific molecular targets and signaling pathways modulated by this compound. frontiersin.orgtudublin.iefrontiersin.orgmdpi.com Furthermore, research is exploring strategies to potentially enhance its specificity and reduce off-target effects, although discussions on overcoming limitations like cytotoxicity fall outside the scope of this article. nih.govresearchgate.netfrontiersin.org The use of this compound as a model peptide for studying membrane interactions has also remained a consistent area of biophysical research. nih.govresearchgate.net
Properties
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C131H229N39O31/c1-23-71(16)102(163-97(176)60-135)122(194)146-62-98(177)148-74(19)109(181)164-100(69(12)13)124(196)160-88(55-65(4)5)116(188)155-84(41-30-33-51-134)115(187)165-101(70(14)15)125(197)161-90(57-67(8)9)118(190)168-106(77(22)173)128(200)169-105(76(21)172)123(195)147-63-99(178)150-92(58-68(10)11)129(201)170-54-36-44-94(170)121(193)149-75(20)108(180)158-89(56-66(6)7)117(189)166-104(73(18)25-3)127(199)162-93(64-171)120(192)159-91(59-78-61-145-80-38-27-26-37-79(78)80)119(191)167-103(72(17)24-2)126(198)157-83(40-29-32-50-133)111(183)154-85(42-34-52-143-130(139)140)112(184)152-82(39-28-31-49-132)110(182)153-86(43-35-53-144-131(141)142)113(185)156-87(46-48-96(137)175)114(186)151-81(107(138)179)45-47-95(136)174/h26-27,37-38,61,65-77,81-94,100-106,145,171-173H,23-25,28-36,39-60,62-64,132-135H2,1-22H3,(H2,136,174)(H2,137,175)(H2,138,179)(H,146,194)(H,147,195)(H,148,177)(H,149,193)(H,150,178)(H,151,186)(H,152,184)(H,153,182)(H,154,183)(H,155,188)(H,156,185)(H,157,198)(H,158,180)(H,159,192)(H,160,196)(H,161,197)(H,162,199)(H,163,176)(H,164,181)(H,165,187)(H,166,189)(H,167,191)(H,168,190)(H,169,200)(H4,139,140,143)(H4,141,142,144)/t71-,72-,73-,74-,75-,76+,77+,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,100-,101-,102-,103-,104-,105-,106-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXZNPDIRNWWCW-JFTDCZMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C131H229N39O31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001046261 | |
| Record name | Melittin (honeybee) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001046261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2846.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20449-79-0, 37231-28-0 | |
| Record name | Forapin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020449790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Melittin (honeybee) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001046261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Melittin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.544 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 20449-79-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Molecular and Cellular Mechanisms of Melittin Action
Mechanisms of Membrane Interaction and Permeabilization
Melittin (B549807) is known to interact with biological membranes, leading to permeabilization and, at higher concentrations, cell lysis. This process involves complex interactions with the phospholipid bilayer.
Pore Formation and Phospholipid Bilayer Disruption
This compound, as an amphipathic peptide, interacts with the lipid bilayer of cell membranes. Studies using synthetic vesicles have provided significant insights into its activity, although some questions remain. nih.gov The lytic effect of this compound is linked to its ability to disrupt the plasma membrane by inserting into phospholipid bilayers. nih.gov This insertion can lead to increased membrane permeability and ultimately cell death. mdpi.com
The mechanism of pore formation by this compound is often described by a two-step model. mdpi.compnas.org In this model, at low concentrations, the peptide initially binds to the bilayer surface in a conformation parallel to the membrane. mdpi.compnas.org As the concentration increases, this compound can transition to a perpendicular orientation, inserting into the hydrophobic core of the membrane and leading to pore formation. mdpi.compnas.org However, a variation to this model suggests that parallel surface binding and direct insertion might be competing processes rather than a sequential transition. mdpi.com
Numerous studies confirm that surface binding, membrane disruption, and pore formation are interdependent and influenced by factors such as membrane lipid composition, peptide concentration, peptide-lipid ratio, pH, ionic strength, and local membrane curvature. mdpi.com At micromolar concentrations, this compound can induce stable pores that allow the transmembrane leakage of molecules up to tens of kilodaltons. pnas.org At even higher concentrations, this compound can act like a detergent, causing membranes to disintegrate. pnas.org
Computational studies, including molecular dynamics simulations, have provided atomic-level details of this compound's membrane disruption mechanism. These simulations indicate the formation of an ion-permeable water pore through collective membrane perturbation by bound peptides. acs.orgresearchgate.net The positively charged residues of this compound can act as "anchors" and disrupt the membrane, contributing to cell lysis. acs.orgresearchgate.net Analysis of lipid tail order parameters suggests localized membrane perturbation and bilayer thinning in the vicinity of the aqueous cavity. acs.orgresearchgate.net The reorientation of local lipids and peptide helices can line the surface of the penetrating aqueous phase, supporting a toroidal pore mechanism over a barrel-stave mechanism. acs.orgresearchgate.net
The formation of transient pores induced by this compound and subsequent re-sealing has been observed in bacterial membranes. mdpi.com A variant of the carpet model suggests that permeabilization by cationic amphipathic peptides can be transient and stochastic. mdpi.com Peptides accumulate on the bilayer surface, creating an asymmetry in peptide concentration, mass, charge, and surface pressure across the bilayer. mdpi.com
Research using giant unilamellar vesicles (GUVs) has shown that this compound binding invariably expands the surface area of the lipid vesicle before molecular leakage occurs. pnas.org Stable permeabilization to small dye molecules was observed at high peptide-to-lipid ratios, exceeding 1:45. nih.gov
Interaction with Biological Membranes and Subsequent Lysis
This compound acts as a non-specific lytic peptide with broad-spectrum activity against eukaryotic cells. nih.gov Its lytic effect arises from its ability to disrupt the plasma membrane by inserting into phospholipid bilayers. nih.gov A characteristic action of this compound is hemolysis, as erythrocyte membranes are abundant in target animals. nih.gov In monomeric form, this compound binds to erythrocyte cell membranes and induces rapid partial release of hemoglobin even at submicromolar concentrations. nih.gov
Studies on human red blood cell membranes have shown that this compound binds with an apparent dissociation constant of 3 x 10(-8) M and a maximum binding capacity of 1.8 x 10(7) molecules/cell. nih.gov Lysis can be observed when about 1% of the this compound binding sites are occupied, with progressively greater lysis occurring as more sites are occupied. nih.gov Fifty percent lysis occurs with approximately 2 x 10(6) molecules bound per cell membrane. nih.gov The lysis proceeds rapidly initially but then slows and stops, with no further lysis occurring after one hour of exposure. nih.gov This graded lysis is due to the complete lysis of some cells. nih.gov
This compound interaction with mammalian cells can cause plasma membrane disruption. nih.gov For example, in vitro treatment of gastrointestinal epithelial cell lines with this compound results in loss of plasma membrane integrity even at low concentrations. nih.gov this compound's amphiphilic nature facilitates its penetration of the phospholipid bilayer of mammalian cells, leading to the leakage of intracellular contents. researchgate.net Its six positive charges enhance preferential binding to tumor cell membranes over normal ones. researchgate.net
The mechanism by which this compound sterilizes bacteria is not fully understood, but experimental and computational studies suggest that insertion into bacterial cytoplasmic membranes is a prerequisite for permeabilization and subsequent cell death by membrane disruption. nih.gov
Intracellular Signaling Pathway Modulation
Beyond its direct membrane effects, this compound also modulates various intracellular signaling pathways, influencing processes such as cell cycle progression and programmed cell death. mdpi.com
Regulation of Cell Cycle Progression
This compound has been shown to inhibit cell proliferation and delay cell cycle progression. nih.gov In certain cell lines, this compound can induce cell cycle arrest. plos.orgnih.gov For example, in HepG2 hepatocellular carcinoma cells, this compound significantly enhanced the percentage of cells in the G0/G1 phase while reducing the number of cells in the S phase. plos.orgresearchgate.net This suggests that this compound interferes with the G1 to S phase progression. plos.orgresearchgate.net
The mechanisms underlying this cell cycle arrest involve the downregulation of key regulatory molecules. In HepG2 cells, this compound treatment markedly reduced the expression of Cyclin D1 and CDK4, which are involved in G1 cell cycle progression. plos.orgresearchgate.net This downregulation suggests that this compound inhibits cell proliferation by inducing G1 cell cycle arrest. plos.orgresearchgate.net
However, some studies in other cell types, such as Lewis lung carcinoma cells, have indicated that this compound treatment at certain concentrations (0.1 - 2 µg/ml) did not directly cause cell cycle arrest. oncotarget.com This suggests that the effect of this compound on cell cycle progression may be cell type and concentration dependent.
Induction of Programmed Cell Death Pathways
This compound is known to induce programmed cell death, including apoptosis and necrosis, in various cell types, particularly cancer cells. mdpi.commdpi.comnih.gov
Apoptosis and Necrosis Pathways
This compound can induce apoptosis through various pathways. mdpi.commdpi.comresearchgate.net Studies have demonstrated this compound's ability to modulate both the intrinsic mitochondrial pathway and the extrinsic death receptor pathway in cancer cells. mdpi.comresearchgate.netresearchgate.net
In human leukemia cells, this compound has been shown to induce apoptosis via the intrinsic/mitochondrial pathway. mdpi.com This involves a dose-dependent decrease in mitochondrial membrane potential. mdpi.com this compound is also involved in the mitochondria- and caspase-dependent apoptotic pathway, disrupting mitochondrial membrane potential and inducing calcium release from the endoplasmic reticulum and its accumulation in mitochondria. mdpi.com
This compound can activate caspase enzymes, which are key mediators of apoptosis. mdpi.commdpi.com Studies have shown that this compound induces caspase-3 activation, and caspase-3 can degrade anti-apoptotic markers. mdpi.com Increased caspase cascade protein levels have been observed with increasing this compound concentration, accompanying cell apoptosis. mdpi.com this compound has been shown to enhance the activities of caspase-3 and -9 in melanoma cells, leading to caspase-dependent apoptosis. mdpi.com
Research also indicates that this compound can induce apoptosis by regulating key cancer-related signaling pathways. nih.govresearchgate.net For instance, in bladder cancer cells, this compound induces apoptosis by modulating these pathways. nih.gov In hepatocellular carcinoma cells, this compound can induce apoptosis by activating the Ca2+/calmodulin-dependent protein kinase-II, transforming growth factor-beta-activated kinase-1, and c-Jun N-terminal kinase (CAMKII-TAK1-JNK/p38) signaling pathway. researchgate.net this compound is also capable of sensitizing tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-resistant hepatocellular carcinoma cells to TRAIL-induced apoptosis, likely through activating the CAMKII-TAK1-JNK/p38 pathway and blocking the IκBα kinase-NFκB pathway. researchgate.net
In ovarian cancer cells, this compound can induce apoptotic cell death by inhibiting the JAK2/STAT3 pathway and increasing the expression of death receptors DR3, DR4, and DR6. researchgate.net In leukemic U937 cells, apoptosis is induced through downregulating Akt signaling pathways and the downregulation of Bcl-2. researchgate.net In colorectal cancer cells, this compound induces apoptosis through the mitochondrial pathway, promoting reactive oxygen species (ROS) production, increasing mitochondrial membrane permeability, releasing mitochondrial apoptosis-related factors, and activating caspase-dependent and caspase-independent apoptotic pathways. mdpi.com
While apoptosis is a primary mode of cell death induced by this compound, necrosis has also been reported. Some studies suggest that this compound may activate phospholipase A2 (PLA2) and cause necrosis in certain cell types, such as thymocytes, rather than apoptosis. spandidos-publications.com The specific cell death pathway induced by this compound can depend on factors such as cell type and concentration. nih.govspandidos-publications.com For example, in Trypanosoma cruzi parasites, this compound induced different cell death phenotypes, with autophagic cell death appearing to be the main mechanism in epimastigotes, while treated trypomastigotes appeared to be dying via an apoptotic mechanism. nih.gov
Computational analyses have suggested that this compound has the potential to disrupt critical protein-protein interactions within apoptotic pathways, leading to the activation of apoptosis and inhibition of cancer cell proliferation. mdpi.comresearchgate.netresearchgate.net
Caspase Activation Cascades (e.g., Caspase-3, Caspase-8, Caspase-9)
This compound has been shown to induce apoptosis in various cell types through the activation of caspase cascades. Studies have demonstrated that this compound treatment can lead to increased levels and activity of key caspases, including caspase-3, caspase-8, and caspase-9. For instance, in human leukemic U937 cells, this compound-induced apoptosis was accompanied by the activation of caspase-3. nih.gov The activation of caspase-3 is a critical step in the execution phase of apoptosis, leading to the degradation of various cellular proteins. mdpi.com Research in esophageal carcinoma cells also indicated that this compound treatment upregulated the expression of cleaved caspase-9, followed by an increase in cleaved caspase-3, suggesting the involvement of the mitochondrial apoptotic pathway. spandidos-publications.comnih.gov Similarly, studies on non-small-cell lung cancer (NSCLC) cells showed that this compound induced apoptosis along with a significant elevation of caspase-2 and Bax, and reduced Bcl-2 protein expression. dovepress.com The activation of caspase-9 is typically associated with the intrinsic, or mitochondrial, apoptotic pathway, while caspase-8 is primarily involved in the extrinsic, or death receptor-mediated, pathway. researchgate.netnih.gov this compound has been reported to activate both pathways depending on the cell type and context. plos.org Studies in ovarian cancer cells treated with this compound showed increased expression of death receptor downstream pro-apoptotic proteins, including caspase-3 and caspase-8, alongside the inhibition of JAK2/STAT3 phosphorylation and Bcl-2 expression. nih.gov The increase in cleaved caspase-9 can lead to the subsequent activation of downstream caspase-3. researchgate.net
Data on Caspase Activation by this compound:
| Cell Type | Caspase-3 Activation | Caspase-8 Activation | Caspase-9 Activation | Reference |
| Human leukemic U937 cells | Yes | Not specified | Not specified | nih.gov |
| Esophageal carcinoma cells | Yes | Not specified | Upregulated Cleaved | spandidos-publications.comnih.gov |
| NSCLC cells (NCI-H441) | Not specified | Not specified | Not specified | dovepress.com |
| Ovarian cancer cells (SKOV3) | Increased Cleaved | Not specified | Not specified | nih.gov |
| Ovarian cancer cells (PA-1) | Increased Cleaved | Increased Cleaved | Not specified | nih.gov |
| Human gastric cancer cells | Yes | Not altered | Not specified | nih.gov |
| Renal tubular epithelial cells | Yes | Yes | Yes | researchgate.net |
| Thyroid cancer TT cells | Yes | Not specified | Yes | spandidos-publications.com |
Modulation of Apoptotic and Anti-apoptotic Protein Expression (e.g., Bax/Bcl-2 Ratio)
This compound influences the delicate balance between pro-apoptotic and anti-apoptotic proteins, a key regulatory point in the apoptotic pathway. A significant mechanism involves the modulation of the Bax/Bcl-2 ratio. Bax is a pro-apoptotic protein, while Bcl-2 is an anti-apoptotic protein. An increase in the Bax/Bcl-2 ratio favors apoptosis. anatomyjournal.irresearchgate.net Research has consistently shown that this compound treatment leads to an increase in Bax expression and a decrease in Bcl-2 expression in various cancer cell lines, thereby increasing the Bax/Bcl-2 ratio and promoting apoptosis. dovepress.comspandidos-publications.comanatomyjournal.irresearchgate.netmdpi.com For example, studies on renal tubular epithelial cells demonstrated that this compound-induced apoptosis was mediated by increasing the Bax/Bcl-2 ratio. anatomyjournal.irresearchgate.net Similarly, in human neuroblastoma cells, this compound inhibited the hydrogen peroxide-induced decrease of anti-apoptotic factor Bcl-2 expression and increase of pro-apoptotic factor Bax expression. mdpi.com In NSCLC cells, this compound treatment resulted in significant elevation of Bax and reduced Bcl-2 protein expression. dovepress.com An analog of this compound, TT-1, also showed the ability to induce apoptosis in human thyroid cancer cells by upregulating Bax and downregulating Bcl-2. spandidos-publications.com This modulation of Bcl-2 family proteins is a crucial step in the mitochondrial-dependent apoptosis pathway activated by this compound. spandidos-publications.com
Data on Bax and Bcl-2 Modulation by this compound:
| Cell Type | Bax Expression | Bcl-2 Expression | Bax/Bcl-2 Ratio | Reference |
| Renal tubular epithelial cells | Increased | Decreased | Increased | anatomyjournal.irresearchgate.net |
| Human neuroblastoma cells | Increased | Decreased | Not specified | mdpi.com |
| NSCLC cells (NCI-H441) | Elevated | Reduced | Not specified | dovepress.com |
| Prostate cancer cells | Increased | Decreased | Not specified | anatomyjournal.ir |
| Thyroid cancer TT cells | Upregulated | Downregulated | Not specified | spandidos-publications.com |
| Human leukemic U937 cells | Not specified | Downregulated | Not specified | nih.gov |
| Liver cancer cells (HepG2) | Upregulated | Downregulated | Not specified | mdpi.com |
| Ovarian cancer cells | Increased | Inhibited | Not specified | nih.govanatomyjournal.ir |
Interference with Oncogenic Signaling Networks
This compound has been shown to interfere with several signaling pathways that are commonly dysregulated in cancer, influencing processes such as proliferation, survival, angiogenesis, and metastasis.
Hypoxia-Inducible Factor (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) Regulation
Hypoxia-inducible factor-1 alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) are key regulators of angiogenesis, a process essential for tumor growth and metastasis. This compound has been demonstrated to suppress the expression and activity of both HIF-1α and VEGF. Studies in human cervical carcinoma cells showed that this compound decreased EGF-induced HIF-1α protein levels and significantly regulated angiogenesis. plos.orgnih.govnih.govresearchgate.net This inhibition of HIF-1α protein level was attributed to a shortened half-life induced by this compound. plos.orgnih.govnih.govresearchgate.net Mechanistically, this compound inhibited EGF-induced HIF-1α expression by suppressing the phosphorylation of ERK, mTOR, and p70S6K. plos.orgnih.govnih.govresearchgate.net Furthermore, this compound blocked the EGF-induced DNA binding activity of HIF-1α and the secretion of VEGF. plos.orgnih.govnih.govresearchgate.net Chromatin immunoprecipitation assays revealed that this compound reduced the binding of HIF-1α to the VEGF promoter HRE region, thereby inhibiting VEGF expression. plos.orgnih.govnih.govresearchgate.net this compound has also been shown to reduce the production of VEGF, PGE2, and COX-2, targeting multiple aspects of angiogenic signaling. tudublin.ie In liver cancer, this compound reduced HIF-1 levels, repressing p-Akt, VEGF, and MMP-2/9 levels, suggesting it may prevent hypoxia-induced VM development and EMT by blocking the HIF-1/Akt pathway. mdpi.com
Data on this compound's Effect on HIF-1α and VEGF:
| Cell Type | HIF-1α Level | VEGF Secretion/Expression | Mechanism | Reference |
| Human cervical carcinoma cells | Decreased | Suppressed | Inhibits ERK, mTOR, p70S6K phosphorylation; Blocks HIF-1α DNA binding | plos.orgnih.govnih.govresearchgate.net |
| Liver cancer cells | Reduced | Repressed | Blocking HIF-1/Akt pathway | mdpi.com |
| Various cancer cells | Blocked DNA binding, shortened half-life | Reduced production | Inhibition of ERK and mTOR/p70S6K pathways | tudublin.ieresearchgate.net |
Nuclear Factor Kappa B (NF-κB) Pathway Modulation
The Nuclear Factor Kappa B (NF-κB) pathway is a crucial regulator of genes involved in inflammation, cell survival, proliferation, and angiogenesis, and its aberrant activation is frequently observed in cancer. tudublin.ie this compound has been shown to modulate the NF-κB pathway, primarily through inhibition. This compound treatment can prevent the transcription of NF-κB and impede NF-κB DNA binding activity by suppressing IκB release and p50 translocation into the nucleus. frontiersin.org this compound's mechanism of action includes the suppression of NF-κB activity by inhibiting IκB kinases (IKKα and IKKβ), reducing IκB phosphorylation, and preventing p50 translocation into the nucleus. frontiersin.org These actions lead to decreased expression of pro-inflammatory genes. frontiersin.org this compound inhibits the NF-κB pathway by reducing MMP-9 expression in human cancer cell lines. tudublin.ie It can also inhibit the transcription of inflammatory cytokines like IL-6, IL-1β, and TNF-α triggered by LPS. frontiersin.org this compound has been shown to inhibit NF-κB signaling in various contexts, including in hepatic stellate cells and in a mouse model of liver failure. mdpi.com It suppresses NF-κB activation by blocking the degradation of IκB, thereby preventing NF-κB translocation to the nucleus. mdpi.com
Data on this compound's Effect on the NF-κB Pathway:
| Cellular Context | NF-κB Activity | Mechanism | Reference |
| LPS-induced murine macrophages | Inhibited | Suppressing IκB release and p50 translocation | frontiersin.org |
| Human cancer cell lines | Inhibited | Reducing MMP-9 expression | tudublin.ie |
| LPS-stimulated BV2 cells | Inhibited | Inhibiting transcription of IL-6, IL-1β, TNF-α | frontiersin.org |
| Hepatic stellate cells | Inhibited | Blocking NF-κB signaling pathway | mdpi.com |
| TNF-α-treated hepatocytes | Inhibited | Inhibiting DNA binding and promoter activity of NF-κB | mdpi.com |
| Various inflammatory conditions | Suppressed | Inhibiting IKKα and IKKβ, reducing IκB phosphorylation, preventing p50 translocation | frontiersin.org |
| Breast cancer cells (EGF-induced) | Blocking | Blocking NF-κB and PI3K/Akt/mTOR pathways | mdpi.com |
Phosphoinositide 3-Kinase/Akt Pathway Perturbation
The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is a critical signaling cascade involved in cell growth, survival, proliferation, and migration, and it is frequently hyperactivated in cancer. plos.org this compound has been shown to perturb this pathway, generally leading to its inhibition. This compound can induce apoptosis in U937 leukemia cells by inhibiting the AKT signaling pathway. pasteur.ac.ir Studies have demonstrated that this compound treatment causes a downregulation of Akt phosphorylation. plos.org This inhibition of Akt phosphorylation is considered a key regulator in this compound-induced apoptosis in these cells. nih.gov In hepatocellular carcinoma cells, this compound treatment reported downregulated Akt phosphorylation, indicating its inhibitory potential via the inhibition of the PI3K/Akt cell signaling pathway. mdpi.com this compound inhibited the cell motility and invasion of breast cancer cells by preventing the PI3K/Akt/mTOR cascade. pasteur.ac.ir Furthermore, this compound prevents the progression of HepG2 liver cancer cells through PTEN upregulation mediated by HDAC2 and suppression of the PI3K/Akt pathways. plos.orgpasteur.ac.ir this compound suppresses the phosphorylation of PI3K, Akt, and mTOR in melanoma cells. mdpi.com
Data on this compound's Effect on the PI3K/Akt Pathway:
| Cell Type | Akt Phosphorylation | PI3K/Akt Pathway Activity | Reference |
| Human leukemic U937 cells | Downregulated | Inhibited | nih.govpasteur.ac.ir |
| Hepatocellular carcinoma cells | Downregulated | Inhibited | mdpi.complos.org |
| Breast cancer cells | Not specified | Inhibited | mdpi.compasteur.ac.ir |
| Liver cancer cells (HepG2) | Downregulated | Suppressed | plos.orgpasteur.ac.ir |
| Melanoma cells | Suppressed | Suppressed | mdpi.com |
| Rat aortic VSMCs | Blocks phosphorylation | Not specified | mdpi.com |
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway Inhibition
The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is involved in cell growth, differentiation, survival, and immune regulation, and its dysregulation is implicated in various diseases, including cancer and inflammatory conditions. mdpi.comresearchgate.net this compound has been shown to inhibit the JAK/STAT pathway, particularly targeting JAK2 and STAT3. Studies have demonstrated that this compound treatment significantly inhibited the phosphorylation of JAK2 and STAT3. mdpi.com Molecular docking analysis suggested that this compound preferentially binds to key components of the JAK-STAT pathway, specifically JAK2 and JAK3, leading to the suppression of STAT3 activation. mdpi.com This inhibition of JAK2 activity is considered a plausible contributor to the reduction of STAT3 activation by this compound. mdpi.com In ovarian cancer cells, this compound inhibited the phosphorylation of JAK2 and STAT3. nih.gov this compound suppresses STAT3 signaling pathway activation and translocation of NF-κB into the nucleus in human fibroblast-like synoviocytes. researchgate.net The JAK2/STAT3 pathway plays a key role in the pathological progression of certain conditions, and this compound's ability to inhibit this pathway highlights its therapeutic potential. mdpi.comresearchgate.net
Data on this compound's Effect on the JAK/STAT Pathway:
| Cellular Context | JAK Phosphorylation | STAT Phosphorylation | JAK/STAT Pathway Activity | Reference |
| Non-Small Cell Lung Cancer cells | Inhibited (JAK2) | Inhibited (STAT3) | Inhibited | mdpi.com |
| Ovarian cancer cells (SKOV3, PA-1) | Inhibited (JAK2) | Inhibited (STAT3) | Inhibited | nih.gov |
| Human fibroblast-like synoviocytes | Not specified | Inhibited (STAT3) | Inhibited | researchgate.net |
Wnt/β-Catenin Signaling Disruption
Research indicates that this compound can disrupt the Wnt/β-catenin signaling pathway. Studies have shown that this compound can inhibit the Wnt/β-catenin pathway in metastatic tissues. researchgate.net This disruption is suggested as a mechanism by which this compound may exert its effects on cellular processes. researchgate.net
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation (e.g., JNK/p38)
This compound has been observed to influence Mitogen-Activated Protein Kinase (MAPK) pathways, including the activation of JNK and p38. Some studies suggest that this compound can suppress PMA-induced phosphorylation of ERK and JNK mitogen-activated protein kinases. cenmed.com Additionally, Rac1-dependent JNK activity, which is high in certain aggressive cancer cells, can be suppressed by this compound. researchgate.net While direct activation of JNK and p38 by this compound is mentioned in the context of its anti-inflammatory properties and potential adverse effects, the precise mechanisms and downstream consequences in various cell types are subjects of ongoing research.
Calmodulin Binding Activity Inhibition
This compound is recognized as a potent inhibitor of calmodulin (CaM) activity. mdpi.comresearchgate.netnih.gov Calmodulin is a crucial calcium-binding protein involved in regulating numerous calcium-dependent signaling pathways. mdpi.com The calcium-dependent binding of this compound by calmodulin effectively inhibits the hemolytic activity of this compound in suspensions of washed rabbit erythrocytes. nih.gov This inhibition of calmodulin activity has been linked to the inhibition of DNA synthesis and tumor cell growth. mdpi.com this compound inhibits calmodulin competitively, suggesting it interacts with a site on the enzyme that is the same as, or proximal to, the calmodulin-binding site, thereby interfering with the formation of the active enzyme-calmodulin-Ca2+ complex. portlandpress.com The specific interaction between calmodulin and this compound increases with the presence and increasing concentration of calcium ions. mdpi.com
Impact on Cell Migration and Metastasis (e.g., Rac1-dependent Pathway)
This compound has demonstrated an impact on cell migration and metastasis, particularly through the inhibition of the Rac1-dependent pathway. This compound has been shown to inhibit the viability and motility of hepatocellular carcinoma (HCC) cells in vitro, which correlates with its suppression of Rac1-dependent activity, cell motility, and microfilament depolymerization. researchgate.netcapes.gov.br In vivo studies using nude mouse models have also shown that this compound suppresses both HCC metastasis and Rac1-dependent activity. researchgate.netcapes.gov.br The specificity of this compound's effect on Rac1 has been confirmed in HCC cells both in vitro and in vivo. researchgate.netcapes.gov.br this compound significantly inhibited Rac1 activity/expression in a dose-dependent manner. researchgate.net The inhibitory effect on cell migration was reversed by introducing constitutively active Rac1 (Rac1-DA) into cells. researchgate.net this compound treatment also led to apparently increased organization of microfilaments in cells, which was not observed in cells expressing Rac1-DA. researchgate.net A direct correlation between Rac1 activity and the percentage of total migrated cells has been observed. researchgate.net
Here is a summary of research findings on this compound's impact on cell migration and metastasis:
| Cell Type (In vitro) | Observed Effect | Involved Pathway/Molecule | Reference |
| HCC cells (MHCC97L, MHCC97H) | Impeded viability, microfilament depolymerization, and migration. | Rac1-dependent pathway | researchgate.netcapes.gov.brfrontiersin.org |
| Breast cancer cells (MDA-MB-231) | Suppresses migration. | Not specified in snippet | frontiersin.org |
| Gastric cancer cells (AGS) | Decreased cell motility, suppressed invasion and migration. | Not specified in snippet | mdpi.com |
| Colorectal cancer cells (HCT116, HT29) | Inhibited migration and invasion. | Not specified in snippet | mdpi.com |
Generation of Reactive Oxygen Species (ROS)
This compound is known to induce the generation of reactive oxygen species (ROS). mdpi.comnih.govoup.comoup.comresearchgate.net This induction of intracellular ROS burst is considered a crucial aspect of this compound's biological effects, including the induction of apoptosis. nih.govresearchgate.net Mitochondria, as the primary source of endogenous ROS production through the electron transport chain, play a significant role in this compound-induced ROS generation. nih.gov Studies have shown that this compound treatment leads to an increase in ROS levels in various cell types. mdpi.com Specifically, this compound has been shown to strongly produce highly reactive hydroxyl radicals (•OH), which contribute to cell death. oup.comoup.com The observed genotoxicity of this compound can coincide with increased formation of reactive oxygen species, showing the induction of oxidative stress. mdpi.com
Mitochondrial Dysfunction Induction
This compound induces mitochondrial dysfunction. mdpi.comnih.govnih.govresearchgate.net This is characterized by several key events, including changes in mitochondrial membrane potential (MMP), triggering of mitochondrial ROS bursts, and activation of mitochondria-related apoptotic pathways. mdpi.comnih.govresearchgate.netresearchgate.net this compound-induced mitochondrial ROS bursts can lead to a decrease in mitochondrial membrane potential and alter the expression of proteins like Bcl-2 and Bax, which are involved in regulating mitochondrial membrane permeability and the release of pro-apoptotic factors such as Cytochrome C. mdpi.comresearchgate.net This disruption of mitochondrial function is critical in initiating the apoptosis program. mdpi.com this compound's ability to directly target and bind to mitochondria is suggested as a mechanism underlying this dysfunction. nih.govresearchgate.net Furthermore, this compound can induce mitochondrial damage while simultaneously inhibiting autophagy, potentially leading to the abnormal accumulation of damaged mitochondria. nih.govresearchgate.net this compound has also been shown to inhibit the activity of oxidative phosphorylation (OXPHOS) complex I, contributing to oxidative stress injury and mitochondrial dysfunction. nih.gov
Here is a summary of the effects of this compound on mitochondrial function:
| Mitochondrial Parameter | Observed Effect | Reference |
| Mitochondrial Membrane Potential (ΔΨm/MMP) | Decreased/Depolarization | mdpi.comnih.govresearchgate.net |
| Mitochondrial ROS Burst | Increased | mdpi.comnih.govresearchgate.netresearchgate.net |
| Bax/Bcl-2 Expression | Increased Bax, Inhibited Bcl-2 | mdpi.comnih.govresearchgate.net |
| Cytochrome C Release | Increased release from mitochondria | mdpi.com |
| Oxidative Phosphorylation (OXPHOS) Complex I Activity | Inhibited | nih.gov |
| Autophagy | Inhibited (in the context of mitochondrial damage) | nih.govresearchgate.net |
Specific Mechanisms in Antimicrobial Action
This compound exhibits broad-spectrum antimicrobial activity against bacteria, viruses, and fungi. vetdergikafkas.orgmdpi.com Its antimicrobial action is primarily attributed to its interaction with microbial membranes. This compound interacts with negatively charged bacterial membranes, leading to depolarization, permeabilization, and eventual rupture. mdpi.com The specific mechanism of interaction with membranes can vary depending on the composition of the lipid bilayer and the quantity of this compound bound or inserted into the surface. mdpi.com this compound's amphoteric feature allows it to be soluble in water as a monomer, and its accumulation can cause cell lysis by altering the phospholipid structure in the cell membrane. dergipark.org.tr this compound can form transient pores in membranes, enabling leakage from bilayers. fermentek.com Beyond membrane disruption, this compound can also inhibit intracellular targets. mdpi.com Upon penetration, this compound can hydrolyze DNA and RNA and inhibit protein synthesis. nih.gov Studies have demonstrated its effectiveness against penicillin-resistant strains of Staphylococcus aureus and inhibitory effects on Mycoplasma and Chlamydia trachomatis infections. nih.gov this compound also exhibits significant inhibitory effects on Gram-negative and Gram-positive bacteria, fungi, and certain mold spores. nih.gov In fungi like Candida albicans, this compound likely triggers apoptosis through a reactive oxygen species-mediated mitochondria/caspase-dependent pathway. fermentek.comnih.gov this compound's antiviral activity is suggested to involve the destruction of the protective membrane envelopes enclosing viruses such as HIV. dergipark.org.tr
Disruption of Microbial Cell Membrane Integrity
A key mechanism of this compound's antimicrobial action involves the disruption of microbial cell membranes. This compound's cationic and amphipathic structure allows it to interact with the negatively charged surface of bacterial membranes nih.govnih.gov. Experimental and computational studies indicate that the insertion of this compound into bacterial cytoplasmic membranes is a prerequisite for membrane permeabilization, ultimately leading to cell death nih.gov. This compound is believed to insert into the cell membrane in a directional manner, forming cavities and inducing pore formation or fissure formation frontiersin.orgnih.gov. This process results in the leakage of cytoplasmic content, contributing to bacterial cell death researchgate.netarxiv.org.
Studies have shown that this compound's disrupting action on membranes differs depending on the membrane type, with a surface-acting mechanism observed in bacterial-mimetic lipid mixtures and penetration of the bilayer in mammalian-mimetic membranes frontiersin.org. Scanning electron microscopy has provided visual evidence of this compound-mediated membrane disruption in various cell types frontiersin.orgnih.gov.
This compound has demonstrated activity against a range of microorganisms, including Gram-negative and Gram-positive bacteria, fungi, and certain mold spores nih.gov. Its ability to disrupt bacterial cell structures has been observed through scanning electron microscopy nih.gov.
Inhibition of Nucleic Acid and ATP Synthesis
Beyond membrane disruption, this compound can also target intracellular processes, including the synthesis of nucleic acids and ATP. Upon penetrating the cell membrane, this compound has been shown to hydrolyze DNA and RNA and exert an inhibitory effect on protein synthesis nih.gov.
Furthermore, studies have indicated that this compound can inhibit the activity of ATP synthase, an enzyme crucial for ATP production nih.govmdpi.comresearchgate.net. Research has shown that this compound can inhibit the ATPase activity of F1 in both mitochondrial and chloroplast ATP synthases nih.govresearchgate.net. This compound is reported to bind to F1 at the same location as the inhibitory Factor 1 (IF1) nih.govresearchgate.net. This interference with ATP synthesis can impair essential cellular energy metabolism, contributing to its effects on microbial and potentially other cells.
DNA/RNA binding assays suggest that this compound may inhibit macromolecular biosynthesis by binding to intracellular targets such as DNA or RNA researchgate.net. This interference with fundamental cellular processes like nucleic acid and ATP synthesis represents additional mechanisms by which this compound exerts its biological activities researchgate.net.
Specific Mechanisms in Antiviral Action
This compound has demonstrated antiviral activity against a variety of viruses, employing specific mechanisms to inhibit viral infection and replication.
Inhibition of Viral Protein Synthesis and Gene Expression
One proposed antiviral mechanism of this compound involves the inhibition of viral protein synthesis and gene expression frontiersin.orgatlantis-press.commdpi.com. Studies have reported that this compound can impede the synthesis of viral protein particles. For instance, this compound has been shown to reduce the formation of HSV-1 viral proteins atlantis-press.com.
Direct Viral Membrane Destabilization
This compound can also exert antiviral effects through direct interaction with and destabilization of viral membranes, particularly in enveloped viruses frontiersin.orgnih.govmdpi.com. This direct interaction can lead to the inactivation of viral particles, a phenomenon known as virucidal activity mdpi.comnih.govmdpi.com.
Studies have shown that this compound can bind to the surface of enveloped viruses, causing destabilization of the viral structure frontiersin.orgmdpi.com. This mechanism has been observed against a broad range of enveloped viruses, including influenza A virus, vesicular stomatitis virus (VSV), and respiratory syncytial virus (RSV) nih.govmdpi.com. For example, coincubation of this compound with HSV in Vero cells exhibited virucidal activity, likely due to direct interaction with the enveloped virus surface, destabilizing the membrane and inactivating viral particles frontiersin.org. This compound can quickly integrate into lipid bilayers, oligomerize, and form pores, which can contribute to the destabilization and lysis of viral membranes frontiersin.org. The exposure of the murine leukemia virus (MuLV) and rous-associated virus (RAV-2) to this compound has resulted in the disintegration and permeabilization of their viral membranes, leading to virolysis nih.gov. This compound has also been demonstrated to permeabilize HIV-1 membranes, resulting in direct virolysis nih.gov.
Data from studies investigating the virucidal effect of this compound show dose-dependent inhibition of viral infectivity. For example, in one study, this compound at concentrations of 5 µg/mL inhibited the plaque formation of HSV-1 and HSV-2 by 100% at a low virus titer mdpi.com. The 50% effective concentrations (EC50) were observed to be 1.74 ± 0.02 µg/mL and 2.23 ± 0.12 µg/mL for HSV-1 and HSV-2, respectively mdpi.com.
Specific Mechanisms in Anti-inflammatory Action
This compound possesses anti-inflammatory properties mediated through the modulation of various inflammatory pathways and mediators.
Modulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β)
A significant mechanism of this compound's anti-inflammatory action involves the modulation of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) nih.govnih.govresearchgate.netresearchgate.netjst.go.jp. Research indicates that this compound can suppress the production and expression of these key inflammatory mediators.
Studies have shown that this compound can inhibit the expression of TNF-α and IL-1β in various cell types and in vivo models nih.govnih.govresearchgate.netresearchgate.netjst.go.jp. For instance, in vitro studies using TNF-α/IFN-γ-stimulated human keratinocytes revealed that this compound inhibited the increased expression of IL-1β and IL-6 nih.gov. In a mouse model of inflammatory skin disease, this compound treatment significantly decreased the expression of TNF-α and IL-1β researchgate.net.
This compound exerts these effects, in part, by interfering with signaling pathways involved in the regulation of cytokine production, such as the NF-κB pathway nih.govnih.govresearchgate.netresearchgate.netjst.go.jp. This compound has been shown to inhibit NF-κB activity by preventing IκB phosphorylation, which suppresses the expression of pro-inflammatory genes nih.gov. It can also suppress signal pathways of TLR2, TLR4, CD14, NEMO, and PDGFRβ, leading to decreased activation of downstream kinases and reduced translocation of NF-κB into the nucleus researchgate.netresearchgate.net. This inhibition results in lower levels of pro-inflammatory molecules, including TNF-α and IL-1β researchgate.netresearchgate.net.
Data from studies demonstrate the impact of this compound on cytokine levels. For example, in LPS-induced THP-1 cell-derived macrophages, this compound decreased the expression levels of TNF-α and IL-1β jst.go.jp.
| Cytokine | Effect of this compound Treatment | Model System | Reference |
| TNF-α | Decreased expression | TNF-α/IFN-γ-stimulated human keratinocytes | nih.gov |
| IL-1β | Decreased expression | TNF-α/IFN-γ-stimulated human keratinocytes | nih.gov |
| TNF-α | Decreased expression | P. acnes-induced inflammatory skin disease (mouse) | researchgate.net |
| IL-1β | Decreased expression | P. acnes-induced inflammatory skin disease (mouse) | researchgate.net |
| TNF-α | Decreased expression | LPS-induced THP-1 cell-derived macrophages | jst.go.jp |
| IL-1β | Decreased expression | LPS-induced THP-1 cell-derived macrophages | jst.go.jp |
Inhibition of Matrix Metalloproteinases (MMPs)
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling and degradation of the extracellular matrix (ECM). mdpi.com Dysregulation of MMP activity is implicated in various pathological conditions, including inflammatory diseases and tissue destruction. mdpi.com this compound has demonstrated inhibitory effects on the expression and activity of certain MMPs.
Studies have shown that this compound can suppress the secretion and expression of MMP-9 and MMP-2 in human aortic smooth muscle cells (HASMCs). nih.gov The inhibitory effect on MMP-9 expression is associated with the blocking of NF-κB activation via the IκBα signaling pathway. nih.gov Furthermore, this compound was found to inhibit TNF-α-induced MMP-9 activity by suppressing the phosphorylation of p38 and ERK1/2, but it did not affect the phosphorylation of JNK and Akt in HASMCs. nih.gov
In chondrocytes, this compound has been reported to inhibit the expression of MMP-1 and MMP-8. nih.govnih.gov This inhibition occurs through the blocking of NF-κB and AP-1 signaling pathways. nih.gov While this compound suppressed TNF-α-induced phosphorylation of Akt, JNK, and ERK1/2 in chondrocytes, it did not affect the phosphorylation of p38 kinase in this context. nih.gov These findings suggest that this compound's ability to inhibit specific MMPs through modulation of key signaling pathways contributes to its potential therapeutic effects in conditions involving excessive ECM degradation.
Downregulation of Toll-Like Receptors (TLR2, TLR4) Pathways
Toll-like receptors (TLRs), particularly TLR2 and TLR4, play a critical role in the innate immune response by recognizing pathogen-associated molecular patterns and initiating inflammatory signaling cascades. d-nb.info this compound has been shown to modulate these pathways, contributing to its anti-inflammatory properties.
Specifically, this compound has been shown to attenuate the secretion of pro-inflammatory cytokines such as TNFα, IL-8, IL-1β, and IFN-γ from cells stimulated via TLR2, for example, by P. acnes. d-nb.info This effect is associated with the inhibition of phosphorylation of IKK and IκB. d-nb.info The modulation of TLR-mediated signaling pathways represents a significant mechanism by which this compound exerts its anti-inflammatory effects.
Specific Mechanisms in Neurobiological and Analgesic Action
This compound exhibits specific mechanisms of action within the nervous system, influencing both neuroinflammatory processes and the activation of pain-sensing neurons (nociceptors). These actions contribute to its complex role, which includes both neuroprotective potential and its well-known capacity to induce pain. nih.govresearchgate.netnih.gov
Modulation of Neuroinflammation
Neuroinflammation is a key factor in the pathogenesis of various neurodegenerative disorders. nih.gov this compound has demonstrated the ability to modulate neuroinflammatory responses, contributing to its neuroprotective properties. researchgate.netnih.gov
This compound inhibits neuroinflammatory processes by downregulating key inflammatory pathways, including NF-κB and MAPK pathways. researchgate.netnih.gov This modulation results in decreased production of pro-inflammatory cytokines and prostaglandins. researchgate.netnih.gov As mentioned earlier, this compound's suppression of TLR2 and TLR4 signaling pathways also contributes to reduced inflammation in neuronal tissue by decreasing the activation of downstream molecules like p38 and ERK1/2 and inhibiting NF-κB translocation. nih.govmdpi.comresearchgate.netresearchgate.net Furthermore, this compound has been shown to mitigate the pro-inflammatory response induced by LPS in mouse BV2 microglia. frontiersin.org Recent studies suggest that this compound's neuroprotective effects against inflammatory injury may involve the upregulation of MCPIP1, which in turn suppresses the NF-κB pro-inflammatory signaling pathway. nih.gov By reducing pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α and augmenting MCPIP1, this compound appears to attenuate the NF-κB pathway and ameliorate inflammation-induced cell death. nih.gov
Activation of Nociceptor Cells and Ion Channels
This compound is recognized as a primary contributor to the pain sensation associated with bee stings due to its ability to activate primary nociceptor cells. researchgate.netnih.gov This activation occurs through both direct and indirect mechanisms. researchgate.netnih.gov
One direct mechanism involves this compound's ability to selectively open transient receptor potential vanilloid receptor 1 (TRPV1) channels, which are thermal nociceptors. researchgate.netnih.govnih.gov This activation is mediated via metabolites produced by the phospholipase A2 (PLA2)-lipoxygenase/cyclooxygenase (LOX/COX) pathway, leading to the depolarization of primary nociceptor cells. researchgate.netnih.govnih.gov this compound is known to induce hyperactivity of PLA2. mdpi.com Studies have shown that this compound-evoked inward currents in sensory neurons are mediated by the PLA2-COX/LOX pathway and can be blocked by TRPV1 antagonists. nih.gov
Preclinical Therapeutic Investigations of Melittin
Antineoplastic Research Applications
Preclinical investigations have explored the effects of melittin (B549807) in a range of cancer types, demonstrating its potential as a therapeutic agent, either alone or in combination with existing treatments. mdpi.comresearchgate.netnih.govfrontiersin.orgmdpi.com
Solid Tumor Models
Research into this compound's effects on solid tumors encompasses a variety of cancer types, with studies conducted using both in vitro cell lines and in vivo animal models. usp.brspandidos-publications.comspandidos-publications.comcapes.gov.brmdpi.comnih.govmdpi.comaacrjournals.org
Studies on breast carcinoma have indicated that this compound exhibits growth inhibitory effects on breast cancer cells, including 4T1 and MCF-7 cell lines. nih.gov Research suggests that this compound can reduce clonogenicity in these cells. nih.gov Combinatorial treatment of this compound with irradiation has shown potential to enhance the Bax/Bcl-2 ratio, which is indicative of increased apoptosis. nih.gov In vivo studies using the 4T1 xenograft mouse model demonstrated that intraperitoneal injection of this compound significantly reduced tumor growth. nih.gov
Further investigations into the mechanisms in breast cancer cells, such as MDA-MB-231, have shown that this compound treatment can inhibit EGF-induced invasive activities and MMP-9 expression by blocking NF-κB and PI3K/Akt/mTOR signaling pathways. mdpi.comnih.govarchbreastcancer.com Some research suggests that this compound may have better anticancer potential compared to cisplatin (B142131) and doxorubicin (B1662922) on 4T1 cell lines by upregulating the mRNA expression of Drp1 and Mfn1 genes. nih.gov this compound has also been reported to suppress the activation of HER2 and EGFR expression in breast cancer cells, particularly in aggressive subtypes like triple-negative and HER2-enriched breast carcinoma. nih.govmdpi.complantarchives.orgmdpi.com Studies have explored the use of nanocarriers, such as niosomes, to deliver this compound to breast cancer cells, showing enhanced anticancer effects and reduced side effects. frontiersin.orgmdpi.com
Here is a summary of findings in breast carcinoma research:
| Breast Cancer Cell Line | Observed Effects | Key Mechanisms Explored | References |
| 4T1, MCF-7 | Growth inhibition, reduced clonogenicity, enhanced Bax/Bcl-2 ratio (with irradiation) | Apoptosis induction | nih.gov |
| 4T1 | Better anticancer potential compared to cisplatin and doxorubicin | Upregulation of Drp1 and Mfn1 mRNA expression | nih.gov |
| MDA-MB-231 | Inhibition of EGF-induced invasion and MMP-9 expression | Blocking NF-κB and PI3K/Akt/mTOR signaling pathways | mdpi.comnih.govarchbreastcancer.com |
| HER2-enriched, TNBC | Suppression of EGFR and HER2 activation | Inhibition of phosphorylation at receptor sites | nih.govmdpi.complantarchives.orgmdpi.com |
This compound has demonstrated significant growth-inhibiting effects, including reduced motility and viability, in hepatocellular carcinoma (HCC). nih.govmdpi.com Both in vitro and in vivo findings have shown suppressed Rac1-dependent efficacies, microfilament depolymerization, and cell motility, suggesting this compound as a therapeutic candidate for HCC via suppression of the Rac1-dependent pathway. mdpi.comnih.gov Studies on human hepatic cell lines like L02 and HepG2 have shown that this compound can induce growth arrest and early apoptosis in a time- and dose-dependent manner. nih.gov
In xenograft tumor models in nude mice, this compound treatment significantly reduced tumor development, VM formation, and tumor HIF-1 expression. nih.gov this compound also dramatically reduced the migration, invasion, and vimentin (B1176767) production of liver cancer cells caused by CoCl2. nih.gov The mechanism involves this compound reducing HIF-1 levels, which represses p-Akt, VEGF, and MMP-2/9 levels, potentially preventing hypoxia-induced VM development and EMT in liver cancer by blocking the HIF-1/Akt pathway. nih.gov this compound has also shown synergistic potential with sorafenib (B1663141) against HepG2 cells, upregulating pro-apoptotic and tumor suppressor markers while downregulating anti-apoptotic, proliferative, and metastatic markers. nih.gov An analog, MEL-pep, has shown potential in 5-fluorouracil-resistant HCC cells by rupturing cell membranes and reversing resistance, reducing P-glycoprotein expression via the PI3K/Akt signaling pathway. nih.gov Intratumoral MEL-pep suppressed tumor growth in a dose-dependent manner in a mouse xenograft model. nih.gov this compound has also been shown to decrease MeCP2 expression through Shh signaling in SMMC-7721 cells, leading to cell growth arrest. nih.gov
Here is a summary of findings in hepatocellular carcinoma investigations:
| HCC Cell Line(s) | Observed Effects | Key Mechanisms Explored | References |
| Various HCC cell lines | Growth inhibition, reduced motility and viability | Suppression of Rac1-dependent pathway, microfilament depolymerization | nih.govmdpi.comnih.gov |
| HepG2 | Growth arrest, early apoptosis (time- and dose-dependent) | Apoptosis induction | nih.gov |
| Xenograft models (nude mice) | Reduced tumor development, VM formation, HIF-1 expression, migration, invasion, vimentin production | Blocking HIF-1/Akt pathway, repressing p-Akt, VEGF, MMP-2/9 | nih.gov |
| HepG2 (with sorafenib) | Synergistic anticancer effect, upregulated p53, Cas7, Bax, PTEN, Cas3; downregulated Bcl-2, Rac1, HIF-1a, Cyclin-D1, MMP9, Nf-κB, VEGF | Modulation of multiple signaling pathways | nih.gov |
| BEL-7402/5-FU (MEL-pep analog) | Ruptured cell membranes, reversed 5-FU resistance, reduced P-glycoprotein expression, suppressed tumor growth (in vivo xenograft) | Decreasing PI3K/Akt signaling pathway | nih.gov |
| SMMC-7721 | Decreased cell growth, cell cycle arrest at G0/G1 | Reduced MeCP2 expression through Shh signaling | nih.gov |
| MHCC97-H, HepG2 | Inhibition of proliferation, migration, invasion | Not explicitly detailed in snippet | frontiersin.org |
| MHCC97L, MHCC97H | Impeded viability, microfilament depolymerization, migration (in vitro); reduced tumor volume (in vivo xenograft) | Not explicitly detailed in snippet | frontiersin.org |
| MHCC97-H | Inhibited cathepsin S-induced angiogenesis, strongly impeded proliferation, invasion, angiogenesis | Reduced protein levels of RAS, VEGF-A, phosphorylated VEGFR-2, RAF, and MEK1/ERK1/2 | frontiersin.org |
| HCC cells | Significant inhibitory effect on survival (in vitro); suppressed growth of subcutaneous and orthotopic transplantation tumors (in vivo) (nano-liposomes) | Not explicitly detailed in snippet; nano-liposome formulation used to improve safety | mdpi.comnih.gov |
| HepG2 | Inhibited cell proliferation, potentially reduced CyclinD1 and CDK4 expressions, upregulated HDAC2 and PTEN expressions, downregulated Akt phosphorylation | Inhibition of the PI3K/Akt cell signaling pathway | mdpi.com |
Preclinical studies have investigated this compound's effects on lung cancer cell lines, including non-small cell lung cancer (NSCLC). usp.brspandidos-publications.comspandidos-publications.commdpi.commdpi.comnih.govbjournal.orgdovepress.com this compound has demonstrated the ability to inhibit cell proliferation, migration, and invasion while inducing cell death in NSCLC cells. mdpi.combjournal.org Studies have shown that this compound can induce apoptosis by increasing the expression of pro-apoptotic genes like Caspase-3 and Apaf-1. mdpi.combjournal.org
Research has also focused on the synergistic effects of this compound in combination with other agents. For instance, the combination of this compound and Erlotinib (B232), an EGFR inhibitor, significantly inhibited A549 NSCLC cell proliferation and migration, leading to reduced cell viability and enhanced apoptosis compared to either agent alone. mdpi.com Mechanistic studies suggested that this compound interacts with JAK2 and JAK3, proteins involved in apoptotic signaling. mdpi.com Molecular docking simulations supported strong binding affinities between this compound and these kinases. mdpi.com
This compound treatment has also been shown to suppress malignant NSCLC progression by enhancing CTSB-mediated hyperautophagy in A549 and HCC1833 cells and animal tumors. nih.gov Inhibition of CTSB or autophagy reversed the inhibitory effect of this compound. nih.gov Proteomic analysis indicated that CTSB was upregulated in the lysosomes of this compound-treated cancer cells. nih.gov
Further mechanisms explored include this compound's ability to suppress tumor growth and induce apoptosis via down-regulation of the TGF-β-mediated ERK signaling pathway in NSCLC cells. mdpi.combjournal.org this compound treatment decreased the expression of TGF-β and phosphorylated ERK/total ERK (pERK/tERK). mdpi.combjournal.org In vivo studies showed that this compound suppressed tumor growth and prolonged survival in mouse models, increasing TUNEL-positive cells and decreasing TGF-β and ERK expression levels in tumor tissue. bjournal.org this compound has also been reported to induce NSCLC apoptosis via inhibition of miR-183, which activated caspase-2 and increased Bax while reducing Bcl-2 protein expression in NCI-H441 cells and an in vivo xenograft model. dovepress.com
Here is a summary of findings in lung carcinoma studies:
| Lung Cancer Cell Line(s) | Observed Effects | Key Mechanisms Explored | References |
| NSCLC cells | Inhibition of cell proliferation, migration, invasion, induction of cell death | Induction of apoptosis (Caspase-3, Apaf-1 gene expression) | mdpi.combjournal.org |
| A549 (with Erlotinib) | Synergistic inhibition of proliferation and migration, reduced viability, enhanced apoptosis | Interactions with JAK2 and JAK3 | mdpi.com |
| A549, HCC1833 | Suppressed malignant progression | Enhancing CTSB-mediated hyperautophagy | nih.gov |
| NSCLC cells | Suppressed tumor growth, induced apoptosis | Down-regulation of TGF-β-mediated ERK signaling pathway | mdpi.combjournal.org |
| NCI-H441 | Induced apoptosis, inhibited cell and tumor growth, decreased invasion and migration | Inhibition of miR-183, activation of caspase-2, increased Bax, reduced Bcl-2 | dovepress.com |
| NSCLC xenograft models | Suppressed tumor growth (27% at 1 mg/kg, 61% at 10 mg/kg), prolonged survival, increased TUNEL-positive cells, decreased TGF-β and ERK expression | Down-regulation of TGF-β-mediated ERK signaling pathway, inhibition of VEGF and hypoxia-inducible factor signaling pathways (implied by VEGF decrease) | spandidos-publications.comspandidos-publications.combjournal.org |
This compound has been evaluated for its efficacy against gynecological cancers, including ovarian cancer. nih.govmdpi.comusf.edunih.govmdpi.comresearchgate.netresearchgate.net Studies have shown that this compound can inhibit cell growth in human ovarian cancer cell lines such as PA-1 and SKOV3. nih.gov This inhibition is associated with the enhancement of death receptor (DR) expression, increased caspase and Bax activation, apoptosis induction, and STAT3 pathway inhibition. nih.govresearchgate.net Specifically, this compound has been determined to cause apoptosis in ovarian cancer cells by upregulating the expression of DR3, DR4, and DR6 and inhibiting the STAT3 pathway. researchgate.net
Combinatorial treatment of fluvastatin (B1673502) and this compound showed enhanced antineoplastic activity and improved cytotoxic potential in OVCAR3 cells, leading to growth arrest in G2/M and pre-G1 phases and limiting cells in S and G0/G1 phases. nih.gov In vivo studies have indicated that ovarian cancer tumors were decreased in size in groups treated with this compound. mdpi.com Research using a this compound-avidin conjugate demonstrated a high cytolytic effect on ovarian cancer cells (SKOV-3) with strong MMP2 activity and decreased activity on normal cells with low MMP2 activity. mdpi.com In vivo studies with this conjugate showed decreased tumor dimensions, suggesting its potential for ovarian carcinoma treatment through cytolytic activity and tumor targeting. mdpi.com
More recent research has explored the molecular mechanisms of this compound in ovarian cancer, suggesting that it acts as a novel modulator of the SREBP1/FASN pathway, reducing lipogenesis and inhibiting ovarian cancer growth. nih.govresearchgate.net This identifies SREBP1 as a potential therapeutic target. nih.govresearchgate.net Additionally, studies have investigated the synergistic effects of this compound in combination with cisplatin in cisplatin-sensitive (A2780) and resistant (A2780CR) ovarian cancer cells. mdpi.com The combination treatment induced significant metabolic changes, affecting pathways like the TCA cycle, oxidative phosphorylation, purine (B94841) and pyrimidine (B1678525) metabolism, and the arginine/proline pathway. mdpi.com The this compound-cisplatin combination had a stronger effect on the cisplatin-sensitive cell line. mdpi.com
Here is a summary of findings in ovarian carcinoma research:
| Ovarian Cancer Cell Line(s) | Observed Effects | Key Mechanisms Explored | References |
| PA-1, SKOV3 | Inhibition of cell growth, apoptosis induction | Enhancement of DR expression (DR3, DR4, DR6), increased caspase and Bax activation, STAT3 pathway inhibition | nih.govresearchgate.net |
| OVCAR3 (with fluvastatin) | Enhanced antineoplastic activity, improved cytotoxic potential, growth arrest in G2/M and pre-G1 phases | Not explicitly detailed in snippet | nih.gov |
| Ovarian cancer tumors (in vivo) | Decreased tumor size | Not explicitly detailed in snippet | mdpi.com |
| SKOV-3 (this compound-avidin conjugate) | High cytolytic effect, decreased tumor dimensions (in vivo) | Cytolytic activity, tumor targeting (via MMP2 activity) | mdpi.com |
| ID8 (in vivo xenograft) | Suppressed ovarian cancer growth | Modulating SREBP1/FASN pathway, reducing lipogenesis | nih.govresearchgate.net |
| A2780, A2780CR (with cisplatin) | Synergistic cytotoxic effects (at certain concentrations), significant metabolic changes | Affecting TCA cycle, oxidative phosphorylation, purine and pyrimidine metabolism, arginine/proline pathway | mdpi.com |
This compound has been shown to induce apoptosis in different prostate cancer cell lines, including PC-3, LNCaP, and DU145 cells. mdpi.comresearchgate.netfrontiersin.orgaacrjournals.org Its effects involve influencing cell proliferation, angiogenesis, necrosis, motility, migration, metastasis, and invasion of tumor cells. mdpi.com
Studies have demonstrated that this compound can induce apoptotic cell death by downregulating antiapoptotic and proliferative gene products, such as cellular inhibitor of apoptosis 2 (cIAP-2), cytosolic phospholipases A2 (cPLA2), iNOS, Bcl-2, and COX-2, via inhibition of the NF-κB signaling pathway. researchgate.net this compound also activates caspase-3 and caspase-9 in prostate cancer cells. researchgate.net Research indicates that this compound treatment can induce apoptotic cell death by inhibiting NF-κB and upregulating caspase signaling. researchgate.netfrontiersin.org
In vivo studies using nude mice implanted with PC-3 cells showed that administration of bee venom (containing this compound) resulted in the inhibition of tumor growth and NF-κB activity, accompanied by apoptotic cell death. researchgate.net Targeted nanoparticles containing the this compound gene have also been explored, showing high cytotoxicity on PC3 cells with no toxicity on normal cell lines, suggesting their potential as gene therapy agents for prostate cancer. mdpi.com These nanoparticles bind specifically to matrix metalloproteinase-2 (MMP-2), which is highly expressed in some tumors. mdpi.com Nanoformulated this compound has also demonstrated excellent anti-prostate cancer efficacy in a xenograft mouse model implanted with PC3 cells, significantly decreasing tumor volume and growth rate. aacrjournals.org
Here is a summary of findings in prostate carcinoma studies:
| Prostate Cancer Cell Line(s) | Observed Effects | Key Mechanisms Explored | References |
| PC-3, LNCaP, DU145 | Induction of apoptosis, inhibition of NF-κB, upregulation of caspase signaling | Downregulation of cIAP-2, cPLA2, iNOS, Bcl-2, COX-2; activation of caspase-3 and caspase-9 | mdpi.comresearchgate.netfrontiersin.org |
| Various prostate cancer cells | Influencing cell proliferation, angiogenesis, necrosis, motility, migration, metastasis, invasion | Not explicitly detailed in snippet | mdpi.com |
| PC-3 (in vivo xenograft) | Inhibition of tumor growth, inhibition of NF-κB activity, induction of apoptotic cell death (with bee venom) | NF-κB/caspase signal mediated induction of apoptotic cell death | researchgate.net |
| PC3 (targeted nanoparticles) | High cytotoxicity | Binding to MMP-2 | mdpi.com |
| DU-145, C42, PC3 (nanoformulated) | Inhibition of cell viability and proliferation, induction of apoptosis (in vitro); significantly decreased tumor volume and growth rate (in vivo xenograft) | Not explicitly detailed in snippet; nanoformulation used to enhance efficacy and limit toxicity | aacrjournals.org |
Melanoma Research
Preclinical studies have explored the effects of this compound on melanoma cells. Research indicates that this compound can suppress the growth, clonogenic survival, migration, and invasion of melanoma cell lines, including B16F10, A375SM, and SK-MEL-28. researchgate.netmdpi.com this compound has also been shown to reduce melanin (B1238610) formation in α-melanocyte-stimulating hormone (α-MSH)-stimulated melanoma cells. researchgate.net Furthermore, this compound has been observed to induce apoptosis in melanoma cells by increasing the activity of caspase-3 and caspase-9. researchgate.netmdpi.com The anti-melanoma effects of this compound are associated with the downregulation of the PI3K/AKT/mTOR and MAPK signaling pathways. researchgate.net Combinatorial studies suggest that combining this compound with chemotherapeutic agents like temozolomide (B1682018) (TMZ) can significantly enhance the inhibition of growth and invasion in melanoma cells compared to either treatment alone. researchgate.net Another approach involves this compound-dKLA, which has shown therapeutic effectiveness against melanoma by inducing apoptosis of M2-like tumor-associated macrophages (TAMs), leading to a decrease in melanoma tumor growth in vivo. nih.gov
Table 1: Effects of this compound on Melanoma Cell Lines
| Cell Line | Effect Observed | Associated Mechanism | Source |
| B16F10 | Growth suppression, reduced clonogenic survival, inhibited migration and invasion | Downregulation of PI3K/AKT/mTOR and MAPK pathways, induction of apoptosis (caspase-3, -9) | researchgate.netmdpi.com |
| A375SM | Growth suppression, reduced clonogenic survival, inhibited migration and invasion | Downregulation of PI3K/AKT/mTOR and MAPK pathways, induction of apoptosis (caspase-3, -9) | researchgate.netmdpi.com |
| SK-MEL-28 | Growth suppression, reduced clonogenic survival, inhibited migration and invasion | Downregulation of PI3K/AKT/mTOR and MAPK pathways, induction of apoptosis (caspase-3, -9) | researchgate.netmdpi.com |
| Melanoma (in vivo mouse model) | Decreased tumor growth | Induction of apoptosis in M2-like TAMs | nih.gov |
Bladder Carcinoma Investigations
This compound has demonstrated potential in preclinical investigations of bladder carcinoma. Studies have indicated that this compound can inhibit the growth of bladder cancer cells. mdpi.com Research has also shown that this compound inhibits the proliferation, migration, and invasion of bladder cancer cells by inhibiting gene expression at the mRNA, protein, and phosphorylation levels. researchgate.net this compound may induce apoptosis in bladder cancer cells by regulating key cancer-related signaling pathways. researchgate.net
Gastric and Colorectal Carcinoma Studies
Investigations into the effects of this compound on gastric and colorectal carcinoma cell lines, such as AGS, COLO205, and HCT-15, have revealed cytotoxic effects. brieflands.complos.orgnih.gov this compound exhibits a dose-dependent effect on these cell lines, with complete cell death observed at higher concentrations over several hours. brieflands.complos.orgnih.gov Notably, rapid cellular changes, including membrane damage characterized by swelling, breakage, or blebbing, have been observed within seconds to minutes of this compound treatment at shorter time points. plos.orgnih.gov High-resolution imaging has confirmed that treated cells are compromised with clear changes in cellular morphology. plos.orgnih.gov this compound's ability to induce necrosis has also been reported in colorectal cancer cells, potentially through a cytolytic action causing phospholipid bilayer rupture. scielo.br Preclinical studies have shown that this compound can reduce the growth of bone metastasis in a colorectal cancer mouse model following intrametastatic injection. scielo.br this compound has also been shown to selectively induce apoptosis in colorectal carcinoma cells compared to normal colorectal cells and suppress the expression of genes involved in biotransformation. researchgate.netresearchgate.net In gastric cancer cells (SGC-7901), this compound treatment induces apoptosis via modulating mitochondrial pathways, leading to increased apoptotic influencing factors, endonuclease G, and cytochrome C release, accompanied by caspase-3 activation. mdpi.com this compound-stimulated SGC-7901 cells have displayed distinctive apoptotic morphology, significant reactive oxygen species (ROS) generation, and reduced mitochondrial membrane potential. mdpi.com
Table 2: Effects of this compound on Gastric and Colorectal Carcinoma Cell Lines
| Cell Line | Cancer Type | Effect Observed | Key Findings | Source |
| AGS | Gastric | Dose-dependent cell death, rapid membrane damage, inhibited motility, suppressed invasion and migration | Complete cell death at higher doses; membrane changes within seconds; reduced protein expression of MMP-2 and Wnt/BMP signaling pathways. | brieflands.complos.orgnih.govmdpi.com |
| COLO205 | Colorectal | Dose-dependent cell death, rapid membrane damage | Complete cell death at higher doses; membrane changes within seconds. | brieflands.complos.orgnih.gov |
| HCT-15 | Colorectal | Dose-dependent cell death, rapid membrane damage | Complete cell death at higher doses; membrane changes within seconds. | brieflands.complos.orgnih.gov |
| HT-29 | Colon | Antiproliferative effect | 80% inhibition with 2 µM in vitro. | scielo.br |
| HCT-116/SW-480 | Colorectal | Proapoptotic activity, suppression of biotransformation genes | Regulates apoptosis signaling proteins (Fas receptors, Bcl-2, caspase 9). | researchgate.netresearchgate.net |
| SGC-7901 | Gastric | Apoptosis induction, ROS generation, reduced mitochondrial membrane potential | Modulates mitochondrial pathways, increases endonuclease G and cytochrome C release, activates caspase-3. | mdpi.com |
| Colorectal (in vivo mouse model) | Colorectal | Reduced bone metastasis growth | Inhibition observed after intrametastatic injection. | scielo.br |
Cervical Carcinoma Research
This compound has been investigated for its therapeutic potential in cervical carcinoma, including HPV-positive cells. Research in 2020 indicated a therapeutic effect on HPV-positive cervical cancer cells. mdpi.com Studies have shown that this compound can induce apoptosis and reduce cell motility in cervical cancer cell lines. bmbreports.org Purified this compound from Iranian honey bee venom has demonstrated anti-cancer effects on the human cervical cancer cell line HeLa through the induction of apoptosis. wilddata.cnssu.ac.irnih.govresearchgate.net An IC50 of 1.8 µg/ml after 12 hours of treatment by MTT assay was reported in HeLa cells, and flow cytometric analysis indicated that this compound induced apoptosis at concentrations above 1 µg/ml. wilddata.cnssu.ac.irnih.govresearchgate.net this compound has also been studied for its antiangiogenic effects in cervical carcinoma cells by regulating the molecular mechanisms of HIF-1α, specifically by shortening its half-life. tudublin.ie this compound suppressed EGF-induced HIF-1α expression and decreased the phosphorylation levels of ERK, mTOR, and p70S6 kinase following EGF treatment. tudublin.ie
Glioblastoma Research
Preclinical studies have explored the anti-tumor activity of this compound in glioblastoma (GB) cells. researchgate.net this compound has shown anti-neoplastic activity in GB cells, including the inhibition of invasion, proliferation, and the induction of apoptosis. researchgate.net
Osteosarcoma Studies
This compound has demonstrated antitumor and antimetastatic properties in osteosarcoma cell lines, including canine, murine, and human lines. scielo.brresearchgate.net this compound exhibits a cytotoxic effect on osteosarcoma cell lines, with IC50 values typically ranging between 1.5 and 2.5 µg/mL in 2D cultures. scielo.brresearchgate.net In 3D models of osteospheres, a higher IC50 between 3.5 and 4.0 µg/mL was observed. scielo.brresearchgate.net this compound has been shown to inhibit cell proliferation, migration, and invasion in osteosarcoma cell lines in 2D culture, even at doses below the IC50. scielo.br In the Transwell assay, this compound inhibited both invasion and migration at the lowest doses tested. scielo.br High doses of this compound have been shown to attenuate the mRNA and protein expression of MMP-2 and MMP-9 in osteosarcoma 143B cells, which is associated with reduced tumor metastasis. mdpi.com
Table 3: Effects of this compound on Osteosarcoma Cell Lines
| Cell Line (Species) | Model Type | Effect Observed | IC50 (µg/mL) | Source |
| Canine Osteosarcoma | 2D | Cytotoxicity, inhibited proliferation, migration, invasion | 1.5 - 2.5 | scielo.brresearchgate.net |
| Murine Osteosarcoma | 2D | Cytotoxicity, inhibited proliferation, migration, invasion | 1.5 - 2.5 | scielo.brresearchgate.net |
| Human Osteosarcoma | 2D | Cytotoxicity, inhibited proliferation, migration, invasion | 1.5 - 2.5 | scielo.brresearchgate.net |
| Osteosarcoma (various species) | 3D (Osteospheres) | Cytotoxicity | 3.5 - 4.0 | scielo.brresearchgate.net |
| 143B (Human) | In vitro | Attenuated MMP-2 and MMP-9 expression | Not specified | mdpi.com |
Head and Neck Squamous Cell Carcinoma Investigations
Studies have investigated the effects of this compound on head and neck squamous cell carcinoma (HNSCC). Research suggests that this compound enhances the radiosensitivity of hypoxic HNSCC by suppressing HIF-1α. nih.govnih.govresearchgate.net this compound treatment has been shown to inhibit the growth of HNSCC cells (CNE-2 cell line), induce apoptosis, and reduce the expression of HIF-1α and VEGF (vascular endothelial growth factor), which are linked to hypoxia cell radioresistance. nih.govresearchgate.net In vivo studies using a xenograft model of HNSCC have shown that intraperitoneal injection of this compound significantly reduced the growth of CNE-2 tumors in mice. nih.govresearchgate.net
Hematological Malignancy Models (e.g., Leukemia)
Preclinical studies have explored the cytotoxic effects of this compound on various cancer cell types, including those involved in hematological malignancies such as leukemia. bitsathy.ac.inmdpi.comnih.gov Research indicates that this compound can induce apoptosis (programmed cell death) and inhibit the proliferation of leukemia cells. bitsathy.ac.infrontiersin.org Studies have observed that this compound could induce apoptosis in acute lymphoblastic leukemia and chronic myelogenous leukemia cells. frontiersin.org Furthermore, investigations using murine models have suggested that leukemia cells may be more susceptible to this compound compared to normal spleen and bone marrow cells. tudublin.ie this compound has been shown to hamper the proliferation and growth of human monocytic leukemia cells. frontiersin.org
Sensitization to Conventional Anticancer Therapies
This compound has demonstrated potential in enhancing the effectiveness of conventional cancer treatments, such as chemotherapy and radiation therapy. researchgate.netnordforsk.org Studies suggest that this compound can sensitize cancer cells to these therapies, potentially addressing issues of resistance. nordforsk.orgmdpi.com For instance, research has shown synergistic and additive anticancer effects when this compound or bee venom is combined with chemotherapeutic agents like docetaxel (B913). frontiersin.orgtudublin.ie In aggressive triple-negative breast cancer cells, this compound has been found to sensitize the cells to docetaxel treatment. frontiersin.orgtudublin.ie this compound's ability to enhance the sensitivity of cancer cells to radiation under hypoxic conditions by suppressing HIF-1α expression also suggests its potential as a radiosensitizer. mdpi.com The anti-cancer activity of this compound may involve sensitizing hepatocellular carcinoma cells to apoptosis mediated by TRAIL (TNF-related apoptosis-inducing ligand), potentially being effective in treating TRAIL-resistant cancers when combined. mdpi.com
Antimicrobial Research Applications
This compound exhibits broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi. mdpi.comresearchgate.netmdpi.comnih.gov Its mechanism often involves disrupting microbial cell membranes. mdpi.comdergipark.org.trnih.gov
Antibacterial Efficacy against Multidrug-Resistant Organisms
This compound has shown promising antibacterial efficacy against multidrug-resistant (MDR) organisms, a significant challenge in clinical settings. mdpi.commdpi.comnih.govvetdergikafkas.orgfrontiersin.orgfrontiersin.orgresearchgate.net It has demonstrated activity against both Gram-positive and Gram-negative MDR bacterial strains. mdpi.comnih.govresearchgate.net
Gram-Positive Bacterial Strains (e.g., Methicillin-Resistant Staphylococcus aureus, Methicillin-Resistant Staphylococcus epidermidis)
This compound has shown potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), a prevalent MDR Gram-positive bacterium. frontiersin.orgfrontiersin.orgmdpi.comdoaj.orgresearchgate.netd-nb.info Studies have reported minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for this compound against various MRSA isolates. frontiersin.orgfrontiersin.orgmdpi.com For example, this compound exhibited antibacterial activity with a concentration of 5.3 μg/mL against ATCC MRSA and 4.0 μg/mL against an isolate, and demonstrated bactericidal effects at 8.0 μg/mL against both isolates. mdpi.com Another study reported MIC values ranging from 0.625 to 5 μg/ml and MBC values from 2.5 to 10 μg/ml for this compound against S. aureus isolates. frontiersin.org this compound has also shown activity against methicillin-resistant Staphylococcus epidermidis (MRSE). frontiersin.orgresearchgate.net Synergistic effects have been observed when this compound is combined with conventional antibiotics like oxacillin (B1211168) against MRSA, reducing biofilm formation and causing leakage of cellular components. mdpi.comdoaj.orgresearchgate.net
Here is a summary of some reported MIC and MBC values for this compound against S. aureus strains:
| Strain Type | MIC Range (μg/mL) | MBC Range (μg/mL) | Source |
| ATCC MRSA | 5.3 | 8.0 | mdpi.com |
| MRSA Isolate | 4.0 | 8.0 | mdpi.com |
| S. aureus Isolates | 0.625 - 5 | 2.5 - 10 | frontiersin.org |
| MRSA Isolates | 0.625 - 2.5 | 1.25 - 5 | frontiersin.org |
Gram-Negative Bacterial Strains (e.g., Acinetobacter baumannii, Pseudomonas aeruginosa)
This compound has also demonstrated antibacterial activity against MDR Gram-negative bacteria, including Acinetobacter baumannii and Pseudomonas aeruginosa. mdpi.commdpi.comvetdergikafkas.orgfrontiersin.orgresearchgate.netd-nb.info Studies have shown that this compound can inhibit and kill these strains, although higher concentrations may be required for some. mdpi.com For A. baumannii, MIC values ranging between 17 and 45.5 µg/mL have been reported, with the exception of some pan-drug-resistant strains. mdpi.com Against P. aeruginosa, this compound has shown MIC values ranging from 1.25 to 10 μg/ml and MBC values from 1.25 to 10 μg/ml. frontiersin.org this compound is also effective against biofilm-producing P. aeruginosa clinical isolates. mdpi.com Synergistic effects have been observed when this compound is combined with antibiotics like doripenem (B194130) and ceftazidime (B193861) against MDR isolates of A. baumannii and P. aeruginosa. researchgate.net
Here is a summary of some reported MIC and MBC values for this compound against Gram-negative strains:
| Strain Type | MIC Range (μg/mL) | MBC Range (μg/mL) | Source |
| A. baumannii | 4 - 64 | 8 - 128 | mdpi.com |
| A. baumannii Isolates | 17 - 45.5 | Not specified | mdpi.com |
| P. aeruginosa | 4 - 64 | 8 - 128 | mdpi.com |
| P. aeruginosa Isolates | 1.25 - 10 | 1.25 - 10 | frontiersin.org |
Antifungal Activities (e.g., Candida albicans)
This compound exhibits antifungal activities against various fungal strains, including Candida albicans. dergipark.org.trresearchgate.netresearchgate.netmdpi.comvetdergikafkas.orgcapes.gov.brfrontiersin.orgulisboa.pt Research indicates that this compound can induce apoptotic features in C. albicans. capes.gov.brnih.gov This antifungal effect may involve increased reactive oxygen species (ROS) production, phosphatidylserine (B164497) externalization, and DNA and nuclear fragmentation, which are diagnostic markers of yeast apoptosis. capes.gov.brnih.gov this compound's antifungal mechanism against fungi such as Candida species can involve membrane permeabilization and the inhibition of (1,3)-β-D-glucan synthase. researchgate.net Studies have shown that C. albicans strains, including fluconazole-resistant isolates, can be susceptible to this compound. frontiersin.org
Antibiofilm Capabilities
Preclinical studies have explored this compound's ability to inhibit the formation and facilitate the eradication of bacterial biofilms. This compound has demonstrated concentration-dependent antibacterial activity against a range of bacterial strains, including clinical isolates and standard strains, with Minimum Inhibitory Concentration (MIC) values typically ranging from 4 to 64 μg/mL and Minimum Bactericidal Concentration (MBC) values from 8 to 128 μg/mL. mdpi.com Notably, this compound has shown significant inhibitory effects on biofilm formation and can eradicate mature biofilms in a concentration-dependent manner for certain strains, such as Escherichia coli ATCC 24922, Staphylococcus aureus 1, Pseudomonas aeruginosa PAO1, and Acinetobacter baumannii 34230. mdpi.com The inhibition rates of this compound against biofilm formation for these strains have been observed to range from 20% to 87%. mdpi.com
Research suggests that this compound's antibiofilm activity may involve increasing membrane permeability and intracellular reactive oxygen species generation in bacteria, contributing to cell death. mdpi.com Furthermore, studies have indicated that this compound can interact with receptors like LasR in P. aeruginosa through hydrogen bonds, potentially inhibiting quorum sensing, a process crucial for biofilm formation and the production of virulence factors such as pyocyanin, elastase, and rhamnolipid. mdpi.com this compound has also been shown to downregulate the expression of biofilm-associated genes like icaA in S. aureus and LasR in P. aeruginosa. nih.govunibo.it
Combinations of this compound with conventional antibiotics have demonstrated synergistic antibiofilm effects, leading to a significant reduction in the required concentrations of both this compound and the antibiotics to achieve biofilm inhibition and eradication. nih.gov This synergistic effect has been observed with antibiotics such as gentamicin, ciprofloxacin (B1669076), rifampin, and vancomycin (B549263) against multidrug-resistant (MDR) P. aeruginosa and MDR S. aureus strains. nih.govnih.gov The fractional biofilm inhibitory concentration index (FBICi) for these combinations was often less than 0.5, indicating synergy. nih.gov
| Bacterial Strain | This compound MIC (μg/mL) | This compound MBC (μg/mL) | Biofilm Inhibition Rate at 64 μg/mL (%) |
| E. coli ATCC 24922 | - | - | 20-87 mdpi.com |
| S. aureus 1 | 4-64 mdpi.com | 8-128 mdpi.com | 87 mdpi.com |
| P. aeruginosa PAO1 | 4-64 mdpi.com | 8-128 mdpi.com | 20-87 mdpi.com |
| A. baumannii 34230 | 4-64 mdpi.com | 8-128 mdpi.com | 85 mdpi.com |
| Klebsiella pneumoniae | Higher concentration | Higher concentration | - |
| MDR P. aeruginosa | 0.625–5 nih.gov | 1.25–10 nih.gov | - |
| MDR S. aureus | 0.625–5 nih.gov | 1.25–10 nih.gov | - |
| MDR-MRSA | 1.25-10 nih.gov | 10-40 nih.gov | MBIC: 1.25-10 μg/mL nih.gov |
| MDR-VRSA | 1.25-10 nih.gov | 10-40 nih.gov | MBIC: 1.25-10 μg/mL nih.gov |
Note: MIC and MBC ranges are general based on cited studies; specific values vary by strain.
Antiviral Research Applications
This compound has demonstrated antiviral properties against a variety of enveloped viruses in preclinical settings. Its mechanism of action often involves disrupting the viral envelope, which is crucial for viral entry and infectivity. ctac.caresearchgate.net
Herpes Simplex Virus (HSV) Investigations
Research has shown that this compound exhibits virucidal activity against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). frontiersin.orgresearchgate.netnih.gov Studies using African green monkey kidney-derived Vero cells have indicated that this compound can directly inactivate viral particles, likely through interaction with and destabilization of the viral membrane. frontiersin.orgresearchgate.netnih.gov this compound has also been observed to interfere with the attachment and penetration of HSV-1 to host cells, key steps in the viral replication cycle. frontiersin.orgresearchgate.net
In one study, this compound from Apis mellifera (MEL-AM) and Apis florea (MEL-AF) demonstrated inhibitory effects on HSV-1 and HSV-2. researchgate.net At a concentration of 5 µg/mL, this compound showed high inhibitory effects on HSV through direct inactivation. researchgate.net MEL-AM exhibited EC50 values of 4.90 ± 0.15 µg/mL and 4.39 ± 0.20 µg/mL against HSV-1 and HSV-2, respectively, while MEL-AF showed EC50 values of 4.47 ± 0.21 µg/mL and 3.95 ± 0.61 µg/mL against HSV-1 and HSV-2, respectively. researchgate.net At a low virus titer (300-400 PFU/mL), 100% inhibition of HSV plaque formation was observed with MEL-AM at 5 μg/mL, with EC50 values of 1.74 ± 0.02 µg/mL for HSV-1 and 2.23 ± 0.12 µg/mL for HSV-2. nih.gov
Human Immunodeficiency Virus (HIV) Studies
Preclinical investigations have explored this compound's effects on Human Immunodeficiency Virus (HIV). Studies suggest that this compound can disrupt the viral envelope of HIV, potentially inhibiting viral replication and preventing the virus from entering and infecting host cells. ctac.cadergipark.org.trmdpi.com this compound's interaction with the viral envelope is thought to destabilize its integrity. ctac.ca
Nanoparticle formulations of this compound have also been investigated to potentially enhance its anti-HIV activity while mitigating cytotoxicity. frontiersin.orgatlantis-press.complos.org this compound nanoparticles have shown the ability to capture HIV-1 and significantly inhibit infection in vitro without significant cytotoxicity at certain concentrations. frontiersin.orgplos.org
Research on Emerging Viral Pathogens
This compound's antiviral activity extends to other viruses, including some emerging viral pathogens. Studies have indicated that this compound can curb the infectivity of a diverse array of viruses, including Junín virus (JV), enterovirus 71 (EV-71), Influenza A viruses (including H1N1), respiratory syncytial virus (RSV), and vesicular stomatitis virus (VSV). researchgate.netfrontiersin.orgmdpi.commdpi.comekb.eg
For instance, at a noncytotoxic concentration of 3 µM, this compound was shown to reduce the infectivity of JV by 99%. frontiersin.org this compound and this compound-related peptides have also been investigated for their effects against Sandfly Fever Naples virus (SFNV), a phlebovirus. mdpi.com These peptides demonstrated strong antiviral activity by targeting viral particles and blocking virus-cell interaction, specifically interfering with viral adsorption on host cells by interacting with common glycosaminoglycan receptors like heparan sulfate. mdpi.com
In the context of coronaviruses, nano-conjugates of this compound with sitagliptin (B1680988) have been investigated for anti-SARS-CoV-2 activity in vitro, showing significant antiviral activity. biorxiv.org this compound itself has been found to reduce viral load in vitro in SARS-CoV-2 infected cells. biorxiv.org
| Virus Type | Preclinical Finding |
| HSV-1, HSV-2 | Direct inactivation of viral particles, interference with attachment and penetration. frontiersin.orgresearchgate.netnih.gov |
| HIV-1 | Disruption of viral envelope, inhibition of viral gene expression. ctac.cafrontiersin.orgdergipark.org.trmdpi.comatlantis-press.com |
| Junín virus (JV) | Reduced infectivity. frontiersin.org |
| Enterovirus 71 (EV-71) | Antiviral properties. frontiersin.org |
| Influenza A viruses (H1N1) | Virucidal activity, inhibited replication. researchgate.netmdpi.comekb.eg |
| Respiratory Syncytial Virus (RSV) | Virucidal activity, inhibited replication. researchgate.netmdpi.comekb.eg |
| Vesicular Stomatitis Virus (VSV) | Inhibitory effects. researchgate.net |
| Sandfly Fever Naples Virus (SFNV) | Interference with viral adsorption by interacting with heparan sulfate. mdpi.com |
| SARS-CoV-2 | Reduced viral load in vitro, activity of nano-conjugates. biorxiv.org |
Anti-Inflammatory and Immunomodulatory Research
This compound has demonstrated anti-inflammatory and immunomodulatory effects in various preclinical models, including those for rheumatoid arthritis.
Rheumatoid Arthritis Models
Preclinical studies using rheumatoid arthritis models, including cell cultures of synoviocytes from RA patients and murine macrophage cell lines (e.g., RAW 264.7), have investigated the anti-inflammatory effects of this compound. nih.govmdpi.commdpi.com this compound has been shown to suppress the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2). nih.govmdpi.com
Mechanistically, this compound appears to influence several signaling pathways involved in inflammation. It has been reported to downregulate the expression of enzymes like phospholipase A2 (PLA2) and cyclooxygenase-2 (COX-2). nih.gov this compound can also inhibit the activation and nuclear translocation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory gene expression, potentially by blocking IκB kinases (IKKs) and directly binding to the p50 subunit of NF-κB. nih.govmdpi.commdpi.com Furthermore, this compound has been shown to decrease the activation of signaling molecules such as p38, ERK1/2, PLCγ1, and AKT, which are involved in inflammatory responses. nih.govmdpi.com
In models of rheumatoid arthritis, this compound has demonstrated the ability to reduce tissue inflammation, edema, and osteophyte formation. nih.gov Studies have also indicated that this compound can induce apoptosis in apoptosis-resistant synoviocytes from RA patients, which is a characteristic feature of advanced RA. mdpi.com This effect may involve the downregulation of IL-6-induced NF-κB activation and the modulation of pro- and anti-apoptotic factors. mdpi.com
| Inflammatory Mediator/Pathway | Effect of this compound in RA Models |
| TNF-α | Reduced levels/expression nih.govmdpi.com |
| IL-1β | Reduced levels/expression nih.govmdpi.com |
| IL-6 | Reduced levels/expression nih.govmdpi.com |
| Nitric Oxide (NO) | Reduced levels/expression nih.govmdpi.com |
| Prostaglandin E2 (PGE2) | Reduced levels/expression nih.govmdpi.com |
| PLA2 | Downregulation nih.gov |
| COX-2 | Downregulation nih.gov |
| NF-κB activation/translocation | Inhibition nih.govmdpi.commdpi.com |
| IKKs | Inhibition nih.govmdpi.com |
| p38, ERK1/2, PLCγ1, AKT | Decreased activation nih.govmdpi.com |
| Apoptosis in synoviocytes | Induction mdpi.com |
Chronic Inflammatory Conditions
This compound has demonstrated significant anti-inflammatory effects in various preclinical models of chronic inflammatory conditions. Its mechanisms of action primarily involve the modulation of key signaling pathways and the reduction of pro-inflammatory mediators.
Studies have shown that this compound can suppress the expression of inflammatory genes and inhibit signaling pathways involved in inflammation. tums.ac.ir A key mechanism identified is the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. tums.ac.irfrontiersin.orgmdpi.com this compound prevents the translocation of NF-κB into the nucleus by blocking IκB kinases (IKKα and IKKβ), which in turn reduces the transcription of pro-inflammatory genes, including those encoding COX-2 and inducible nitric oxide synthase (iNOS). frontiersin.org This inhibition leads to decreased production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). frontiersin.orgmdpi.com
Furthermore, this compound has been shown to regulate other signaling pathways, including p38 MAP kinase and ERK, depending on the cell type and stimulus. frontiersin.org Inhibition of JNK signaling appears to be a pivotal mechanism in reducing NF-κB activity and inflammatory mediator production. frontiersin.org this compound suppresses signal pathways of TLR2, TLR4, CD14, NEMO, and PDGFRβ, which contributes to reduced inflammation in various tissues, including joints, skin, liver, and neuronal tissue. mdpi.commdpi.comresearchgate.net
Research in models of rheumatoid arthritis (RA), a chronic autoimmune inflammatory disease, has shown that this compound downregulates NF-κB activity, inhibits matrix metalloproteinase (MMP)-1 and MMP-8, and diminishes tumor necrosis factor (TNF-α), all of which contribute to the mitigation of type 2 collagen degradation. frontiersin.org Studies have also shown that this compound can reduce TNF-α, NO, and ROS levels in inflammatory arthritis models, contributing to the alleviation of joint destruction and systemic inflammation. frontiersin.org
In models of liver inflammation and fibrosis, this compound has been shown to attenuate inflammation and fibrosis by inhibiting the NF-κB signaling pathway in thioacetamide-induced liver fibrosis. mdpi.com It also inhibits TNF-α secretion and expression of IL-1β and IL-6 in TNF-α-treated hepatic stellate cells (HSCs). mdpi.com In a D-galactosamine/LPS-induced mouse model of liver failure, this compound inhibited liver failure by blocking NF-κB signaling and apoptotic pathways. mdpi.com
This compound has also demonstrated anti-inflammatory effects in skin inflammation models. researchgate.net In HaCaT human keratinocyte cells treated with Porphyromonas gingivalis LPS, this compound inhibited the increased expression of IFN-γ, TNF-α, and TLR-4, as well as the activation of the NF-κB signaling pathway, Akt, and ERK1/2. mdpi.com
The anti-inflammatory effects of this compound have been observed across different disease models:
| Disease Model | Key Findings | Source |
| Rheumatoid Arthritis (RA) | Downregulates NF-κB, inhibits MMP-1/8, diminishes TNF-α, reduces TNF-α, NO, ROS levels. frontiersin.org | frontiersin.org |
| Liver Inflammation/Fibrosis | Attenuates inflammation/fibrosis via NF-κB inhibition, inhibits TNF-α, IL-1β, IL-6 in HSCs, blocks NF-κB and apoptosis in liver failure. mdpi.com | mdpi.com |
| P. gingivalis-induced Keratinocyte Inflammation | Inhibits TLR-4, IFN-γ, TNF-α expression, blocks NF-κB, Akt, ERK1/2 activation. mdpi.com | mdpi.com |
| Atherosclerosis | Inhibits LPS-induced expression of pro-inflammatory cytokines and adhesion molecules. mdpi.com | mdpi.com |
Atherosclerosis Research
This compound has shown potential in preclinical research for its effects relevant to atherosclerosis, a chronic inflammatory disease affecting the arteries. Studies have indicated that this compound can positively impact the treatment of atherosclerosis by inhibiting the expression of pro-inflammatory cytokines and adhesion molecules induced by LPS. mdpi.com
Research using an animal model of atherosclerosis induced by intraperitoneal LPS injections and an atherogenic diet demonstrated that bee venom, containing this compound, beneficially affected the reduction in total cholesterol and triglyceride levels in the serum of treated animals. mdpi.com Additionally, animals exposed to bee venom exhibited decreased levels of pro-inflammatory cytokines, intercellular adhesion molecule-1 (ICAM-1), and vascular cell adhesion molecule-1 (VCAM-1). mdpi.compsu.edu
This compound has also been shown to suppress matrix metalloproteinase-9 (MMP-9), which plays a role in atherosclerosis, and TNF-α-induced MMP-9 expression in human aortic smooth muscle cells (HASMCs). mdpi.com Suppression of HASMC migration by this compound appeared to block MMP-9 expression by inhibiting the NF-κB signal pathway. psu.edu
In an atherosclerosis study, mice treated with this compound showed a marked reduction in atherosclerotic lesions in the aorta and heart. researchgate.net Reduced levels of cholesterol, triglycerides, pro-inflammatory cytokines, adhesion molecules, and proatherogenic proteins were also observed. researchgate.net
However, the vascular actions of this compound are complex and concentration-dependent. oup.com At low concentrations, this compound can promote vasorelaxation, while at higher concentrations, it may induce vasoconstriction and exhibit cytotoxic effects on endothelial cells, impairing endothelium-dependent relaxations, likely through mechanisms involving the NO pathway. oup.com
Key findings in atherosclerosis research include:
| Research Area | Key Findings | Source |
| Lipid Profile | Reduction in total cholesterol and triglyceride levels in serum (observed with bee venom containing this compound). mdpi.com | mdpi.com |
| Inflammatory Markers | Decreased levels of pro-inflammatory cytokines (TNF-α, IL-1β), ICAM-1, and VCAM-1. mdpi.compsu.eduresearchgate.net | mdpi.compsu.eduresearchgate.net |
| MMP-9 Expression | Suppression of MMP-9 expression in HASMCs, potentially via NF-κB pathway inhibition. mdpi.compsu.edu | mdpi.compsu.edu |
| Atherosclerotic Lesions | Marked reduction in lesions in aorta and heart in mouse models. researchgate.net | researchgate.net |
| Vascular Effects (in vitro) | Concentration-dependent effects: vasorelaxation at low concentrations, vasoconstriction and cytotoxicity at higher concentrations, affecting endothelial cell function. oup.com | oup.com |
Neurobiological and Analgesic Research
This compound has garnered attention for its potential neurobiological effects, including neuroprotection and modulation of nociception.
Neuroprotective Effects
Preclinical studies suggest that this compound possesses neuroprotective properties, particularly in the context of neuroinflammation and neurodegenerative disorders. nih.govencyclopedia.pub this compound's neuroprotective effects are multifaceted and involve modulating neuroinflammation, apoptosis, and neurogenesis. nih.govresearchgate.net
This compound can inhibit neuroinflammatory processes by downregulating key inflammatory pathways such as NF-κB and MAPK. nih.govresearchgate.netresearchgate.net This modulation leads to decreased production of proinflammatory cytokines and prostaglandins, which are implicated in the pathogenesis of neurodegenerative disorders. nih.govresearchgate.netresearchgate.net Studies in BV2 microglia have shown that this compound suppresses pro-inflammatory responses, including the reduction of NO and iNOS by blocking LPS-induced NF-κB activation, and suppressing COX-2/PGE2 expression. encyclopedia.pubsemanticscholar.org
Beyond its anti-inflammatory actions, this compound can downregulate pro-apoptotic pathways. nih.govresearchgate.netresearchgate.net It has been shown to inhibit calpain-mediated activation of apoptosis-inducing factor and Bax, thereby reducing neuronal cell death. nih.govresearchgate.netresearchgate.net In SY5Y human neuroblastoma cells, this compound stabilized pro- and anti-apoptosis factors under stress induced by H2O2. encyclopedia.pubsemanticscholar.org
This compound may also promote neurogenesis, potentially through the modulation of the BDNF/Trk-B/CREB signaling pathway, which plays a crucial role in neuronal survival and plasticity. nih.govencyclopedia.pubresearchgate.net In a mouse model, this compound enhanced cognitive function and neurogenesis in the hippocampus. encyclopedia.pubresearchgate.netresearchgate.net This effect was observed via the nuclear translocation of Nrf2, stimulating HO-1 production and regulating the TrkB/CREB/BDNF pathway. encyclopedia.pub
This compound's neuroprotective actions have been linked to its ability to combat oxidative stress. encyclopedia.pubresearchgate.netsemanticscholar.org It can upregulate the nuclear translocation of Nrf2 and enhance the activity of antioxidant enzymes. encyclopedia.pub This restoration of redox balance can stabilize other neuronal functions. researchgate.net
Key neuroprotective mechanisms and findings include:
| Mechanism/Effect | Key Findings | Source |
| Neuroinflammation Modulation | Downregulates NF-κB and MAPK pathways, decreases production of proinflammatory cytokines and prostaglandins, suppresses NO and iNOS in microglia. nih.govencyclopedia.pubresearchgate.netresearchgate.netsemanticscholar.org | nih.govencyclopedia.pubresearchgate.netresearchgate.netsemanticscholar.org |
| Apoptosis Inhibition | Downregulates pro-apoptotic pathways, inhibits calpain-mediated activation of apoptosis-inducing factor and Bax, stabilizes pro-/anti-apoptosis factors in neuroblastoma cells under oxidative stress. nih.govencyclopedia.pubresearchgate.netresearchgate.netsemanticscholar.org | nih.govencyclopedia.pubresearchgate.netresearchgate.netsemanticscholar.org |
| Neurogenesis Promotion | Potential modulation of BDNF/Trk-B/CREB pathway, enhanced cognitive function and neurogenesis in mouse hippocampus, involves Nrf2 translocation and HO-1 production. nih.govencyclopedia.pubresearchgate.netresearchgate.netresearchgate.net | nih.govencyclopedia.pubresearchgate.netresearchgate.netresearchgate.net |
| Oxidative Stress Protection | Upregulates Nrf2 nuclear translocation, enhances antioxidant enzyme activity, restores cellular redox balance. encyclopedia.pubresearchgate.netresearchgate.net | encyclopedia.pubresearchgate.netresearchgate.net |
Mechanisms of Nociception Modulation and Pain Relief
While this compound is known to cause pain at high concentrations, research also explores its potential analgesic properties and mechanisms of nociception modulation, particularly at lower concentrations or when delivered via specific methods. ebi.ac.ukjapitherapy.commdpi.com
This compound's interaction with nociceptors, or pain receptors, involves both direct and indirect actions. ebi.ac.uknih.gov Direct actions include membrane depolarization and modulation of ion channels. ebi.ac.uk Indirect effects involve the release of inflammatory mediators from damaged tissues. ebi.ac.uk At higher concentrations, this compound can activate cation channel-carrying nociceptor cells, leading to pain sensation. nih.gov It can also enhance nociceptor activity by regulating ligand-gated and G-protein-coupled receptors (GPCRs) via intracellular cascades, contributing to pain hypersensitivity. nih.gov
However, studies also investigate how this compound can modulate pain. Its ability to modulate pain perception may offer an alternative approach to managing chronic pain conditions. japitherapy.com While the exact mechanisms are still being elucidated, this compound's impact on neurotransmitter release and neuronal signaling pathways are areas of active research. japitherapy.com
This compound-induced nociception has been reported to be modulated by changes in the activities of voltage-sensitive Ca2+ channels, multiple 5-hydroxytryptamine receptors, cyclooxygenase, extracellular signaling-regulated kinase, NMDA, and non-NMDA receptors. nih.govkoreascience.kr These findings suggest that this compound-induced pain responses can be modulated by multiple factors involved in pain development. nih.gov
Studies have investigated the role of calcium ions in this compound-induced nociception. koreascience.kr Calcium chelators have been shown to prevent this compound-induced reduction of mechanical threshold and suppress flinching behaviors, indicating the important role of calcium ions in the production and maintenance of mechanical allodynia and spontaneous pain induced by this compound. koreascience.kr
Research also suggests that spinal metabotropic glutamate (B1630785) receptors (mGluRs) are involved in the modulation of this compound-induced nociceptive responses. nih.gov Intraplantar injection of this compound induced a sustained decrease in mechanical threshold and spontaneous flinchings, which were significantly suppressed by intrathecal pre-administration of group I mGluR, mGluR1, and mGluR5 antagonists, and group II and III mGluR agonists. nih.gov
This compound has been shown to alleviate chemotherapy-induced peripheral neuropathy and ameliorate neuropathic pain in rodent models. frontiersin.org It acts on nerves to suppress pain signals and alleviates inflammation, which can reduce pain. mdpi.com
Mechanisms of nociception modulation and analgesic effects include:
| Mechanism/Effect | Key Findings | Source |
| Direct Nociceptor Activation (High Conc.) | Membrane depolarization, ion channel modulation, activation of cation channels, contributing to pain sensation. ebi.ac.uknih.gov | ebi.ac.uknih.gov |
| Indirect Nociceptor Activation (High Conc.) | Release of inflammatory mediators from damaged tissues, activation of ligand-gated and GPCRs, contributing to pain hypersensitivity. ebi.ac.uknih.gov | ebi.ac.uknih.gov |
| Modulation of Pain Perception (Lower Conc./Specific Delivery) | Potential to modulate pain perception, impact on neurotransmitter release and neuronal signaling pathways. japitherapy.com | japitherapy.com |
| Modulation by Other Receptors/Channels | Modulated by voltage-sensitive Ca2+ channels, 5-HT receptors, cyclooxygenase, ERK, NMDA, and non-NMDA receptors. nih.govkoreascience.kr | nih.govkoreascience.kr |
| Role of Calcium Ions | Calcium ions in spinal dorsal horn neurons and peripheral nerves play a role in this compound-induced mechanical allodynia and spontaneous pain. koreascience.kr | koreascience.kr |
| Involvement of mGluRs | Spinal mGluRs (Group I, II, III) are involved in modulating this compound-induced nociceptive responses. nih.gov | nih.gov |
| Neuropathic Pain Relief | Alleviates chemotherapy-induced peripheral neuropathy and neuropathic pain in rodent models, suppresses pain signals via action on nerves and reduces inflammation. frontiersin.orgmdpi.com | frontiersin.orgmdpi.com |
Strategies for Therapeutic Optimization of Melittin
Chemical and Structural Modifications of Melittin (B549807)
Modifying the structure of this compound aims to modulate its interaction with cell membranes, improve stability, enable targeted delivery, and ultimately widen its therapeutic window.
Amino Acid Sequence Alterations and Peptide Engineering
Amino acid sequence alterations and peptide engineering are fundamental strategies to modify this compound's properties. By substituting specific amino acids or truncating the peptide sequence, researchers can influence its charge, amphipathicity, helical structure, and interaction with different cell membranes. researchgate.netmdpi.comresearchgate.netmdpi.com For instance, substituting alanine (B10760859) for leucine (B10760876) has been shown to drastically reduce the hemolytic activity on human red blood cells while maintaining equivalent antibacterial activity. mdpi.com Modifications to the hinge region of this compound can also impact its antibacterial performance. mdpi.com Studies have investigated the impact of single amino acid changes, terminal peptide modifications, sequence alterations, and truncations on the bioactivity of this compound variants. mdpi.com Mutating the proline residue at position 14 to alanine (P14A) significantly reduced the cell lytic activity of this compound. researchgate.net Another modified peptide, p5RHH, which has less than 40% homology to native this compound, demonstrated the ability to transfect siRNA with minimal cytotoxicity. researchgate.net Changes made to this compound, particularly through N-terminal amino acid conjugation, have been reported to enhance its antibacterial activity. frontiersin.org
Fusion Protein Design and Immunoconjugates
Creating fusion proteins and immunoconjugates involves linking this compound to other molecules, such as targeting ligands, antibodies, or other therapeutic proteins, to direct this compound specifically to target cells or tissues. frontiersin.orgnih.govdergipark.org.tr This approach aims to reduce off-target toxicity and enhance the accumulation of this compound at the desired site. For example, a fusion protein (this compound-MhIL-2) comprising this compound genetically linked to a mutant human interleukin 2 demonstrated inhibition of human ovarian cancer cell growth in vitro and tumor growth in mice. nih.govnih.gov This fusion protein was also more effective in inducing T cell and NK cell cytotoxicity and showed potential for cancer immunotherapy. nih.govmdpi.com this compound has been covalently linked to anti-nucleolar protein aptamer AS1411, forming a conjugate that achieved targeted delivery to multiple cancer cells and exhibited significantly reduced hemolytic activity and greater cytotoxicity in A549 cells compared to free this compound. mdpi.com
Hybrid Peptide Development
Hybrid peptides are created by combining sequences from this compound with sequences from other peptides, often those with complementary properties, to generate novel peptides with improved characteristics. frontiersin.orgacs.org For instance, BP100, a short alpha-helical antimicrobial peptide, was designed through the hybridization of cecropin (B1577577) A and this compound. mdpi.com Tryptophan-substituted BP100 analogs have shown enhanced antibacterial activity, improved cell selectivity, superior efficacy in suppressing pro-inflammatory cytokine release, and better resistance to physiological salts and serum compared to BP100. mdpi.com Another example is a hybrid cytolytic peptide, α-Melittin, where the N-terminus of this compound was linked to the C-terminus of an amphipathic alpha-helical peptide via a GSG linker. nih.govacs.org This hybrid peptide was able to self-assemble into lipid nanoparticles with reduced cytotoxicity and a wider safe dosage range. acs.org A peptide composed of fused this compound and the pro-apoptotic peptide d(KLAKLAK)2 (this compound-dKLA) has shown therapeutic effect against cancers by depleting tumor-associated macrophages (TAMs). researchgate.net
pH-Sensitive and Light-Sensitive Peptide Derivatives
Developing pH-sensitive and light-sensitive this compound derivatives allows for controlled activation and release of the peptide at specific locations, such as the acidic environment of tumor tissues or endosomes, or upon light exposure. frontiersin.org This targeted release mechanism can minimize exposure of normal cells to this compound, thereby reducing systemic toxicity. This compound derivatives with high lytic activity at acidic pH have been shown to enhance the transfection of oligonucleotides. mdpi.com Novel this compound analogs have been developed with pH-responsive, cell-penetrating, and membrane-lytic activities by replacing arginine and lysine (B10760008) with histidine. researchgate.nethep.com.cn These analogs, when conjugated with drugs like camptothecin (B557342) (CPT), were capable of killing tumor cells by releasing the drug at low concentrations and disrupting cell membranes at high concentrations under acidic conditions. hep.com.cn Stimulus-responsive delivery systems, such as nanoparticles that are pH sensitive and release this compound in an acidic environment, have shown enhanced toxicity to cancer cells compared to free this compound. mdpi.comnih.gov
PEGylation and Other Polymer Conjugations
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to this compound, is a common strategy to improve its pharmacokinetic properties, including increased circulation half-life, reduced immunogenicity, and decreased non-specific binding and toxicity. mdpi.com Other polymer conjugations have also been explored. Conjugation with synthetic polymers like PEG can reduce unwanted interactions with the biological environment. nih.gov A biohybrid involving a bottlebrush-architectured PEG and this compound, termed pacMEL, significantly reduced hepatic damage and unwanted innate immune response, and almost eliminated the hemolytic activity of this compound while enhancing its plasma pharmacokinetics and tumor accumulation, leading to stronger tumor-suppressive activity than molecular this compound. nih.govacs.org Polymer-peptide conjugates have been developed where this compound is conjugated to ultra pH-sensitive polymers that shield this compound at physiological pH and release it in the acidic endosomal environment. nih.gov Negatively charged polymer derivatives can form complexes with positively charged this compound through electrostatic interactions, leading to the formation of nanocomplexes that protect this compound and enable targeted delivery. mdpi.com
D-Amino Acid and Stereoisomeric Analogs
Replacing L-amino acids with their D-amino acid counterparts in the this compound sequence can lead to stereoisomeric analogs with altered properties, including increased resistance to enzymatic degradation and potentially improved cell selectivity. mdpi.comnih.govmdpi.com A this compound diastereomer (ME-D) with D-amino acids in the leucine zipper sequence (Leu-6, Leu-13, and Ile-20) exhibited similar or higher antibacterial activity but significantly less hemolytic activity compared to native this compound. nih.gov The improved cell selectivity of ME-D was correlated with its reduced permeability to zwitterionic membranes. nih.gov Incorporating D-amino acids into peptides can destabilize helical structures, resulting in diastereomers with greatly reduced or abolished hemolytic and cytotoxic effects against mammalian cells while retaining antimicrobial activity. mdpi.com While D-amino acid containing this compound diastereomers have shown strong antimicrobial activity, their activity against cancer cells may be sensitive to sequence changes. mdpi.com Using D-melittin in polymeric nanoparticles has been pursued due to enhanced safety in vivo, despite slightly reduced lytic capacity in vitro, and D-amino acids can potentially enhance endosomal escape. nih.gov Replacing L-amino acids with D-amino acids can also attenuate the immune response, enhancing the therapeutic index of delivery platforms. nih.gov
Peptide Dimerization Strategies
Modifications to this compound's amino acid sequence, including dimerization, have been investigated to reduce its toxicity while maintaining or improving its activity. frontiersin.org Dimerization involves linking two this compound peptides. Studies have explored both parallel and antiparallel this compound dimers. frontiersin.org These structural changes, alongside amino acid substitutions, have shown differing effects on bacterial activity and toxicity towards mammalian cells. frontiersin.org While some dimer and analog designs have demonstrated decreased toxicity compared to native this compound at sub-inhibitory concentrations, maintaining this reduced toxicity at therapeutically relevant concentrations remains a challenge. frontiersin.org
Aptamer Conjugation for Targeted Delivery
Detailed research findings on aptamer-melittin conjugates include:
| Conjugate Type | Target Cell Line | Non-Target Cell Line | Cytotoxicity in Target Cells (e.g., Cell Viability) | Cytotoxicity in Non-Target Cells (e.g., Cell Viability) | Hemolytic Activity (vs. Free this compound) | Reference |
| AS1411-Melittin Conjugate | A549 | L929 | More cytotoxic than free this compound (p < .001) | Less toxic than free this compound | Significantly less | nih.gov |
| GNP-Mel-AS1411 Complex | MCF‐7 | L929 | 19% ± 2% cell viability | 73% ± 1.6% cell viability | Not specified in snippet | mums.ac.ir |
Advanced Drug Delivery Systems
Advanced drug delivery systems, particularly nanocarriers, have been extensively investigated to improve the therapeutic index of this compound. These systems can encapsulate or complex with this compound to provide stable loading, shield against side effects, enhance solubility, improve pharmacokinetics, and facilitate targeted delivery to disease sites. jazindia.comnih.govdoaj.orgresearchgate.net
Nanocarrier Formulations
Nanocarriers, such as nanoparticles, offer a versatile platform for delivering this compound. They can protect this compound from degradation, control its release, and be functionalized for targeted delivery. jazindia.comnih.govtandfonline.com Different types of nanocarriers have been explored for this compound delivery, including liposomes, polymeric nanoparticles, nanocomplexes, and perfluorocarbon-based nanoparticles. jazindia.comnih.gov
Liposomal Encapsulation Systems
Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. nih.gov Liposomal encapsulation of this compound has been investigated as a strategy to reduce its toxicity, particularly its hemolytic activity, and improve its delivery to target tissues. jazindia.comnih.govnih.govnih.gov Encapsulating this compound within liposomes can shield it from interacting with healthy cell membranes, thus minimizing non-specific lysis. nih.govnih.gov
Studies have shown that this compound-loaded liposomes can exhibit significant anti-tumor efficacy while demonstrating better biological safety compared to free this compound. nih.gov For example, this compound nano-liposomes have shown inhibition of hepatocellular carcinoma (HCC) cells in vitro and suppression of HCC tumors in vivo, with reduced inflammation and allergy in mice. nih.gov The addition of cholesterol to liposomal membranes has been reported to restrain this compound-induced leakage and decrease this compound's binding to the liposomal membrane. nih.gov Furthermore, modifying liposomes with targeting ligands, such as hyaluronic acid (HA), can enhance the targeted delivery of encapsulated this compound to cells that overexpress specific receptors like CD44, which is common on various cancer cells. nih.gov HA-modified this compound liposomes have shown improved stability, favorable particle size and zeta potential, high encapsulation efficiency, and enhanced cellular uptake in target cells. nih.gov
Research findings on liposomal encapsulation of this compound:
| Formulation Type | Target Application/Cells | Key Findings | Reference |
| This compound Nano-Liposomes | Hepatocellular Carcinoma | Inhibited HCC cell survival in vitro; suppressed HCC tumors in vivo; induced less inflammation and allergy compared to free this compound. nih.gov | nih.gov |
| This compound-Loaded Liposomes | DSS-induced Colitis | Reduced severity of colitis in rats, decreased pro-inflammatory cytokines, increased anti-inflammatory cytokine IL-10. researchgate.net | researchgate.net |
| HA-Modified this compound Liposomes | Melanoma Cells (CD44+) | Improved stability, enhanced cellular uptake, sustained release effect. nih.gov | nih.gov |
Polymeric Nanoparticles and Nanocomplexes
Polymeric nanoparticles and nanocomplexes offer another approach for this compound delivery. jazindia.comcenmed.com These systems can be designed to encapsulate or complex with this compound through various interactions, such as electrostatic interactions or covalent conjugation. mdpi.comiiitd.edu.in Polymeric carriers can provide stable loading, protect this compound from degradation, and enable controlled release. mdpi.comiiitd.edu.in
Redox-sensitive polymer-based nanocomplexes have been developed for the targeted delivery of this compound, particularly for cancer therapy. mdpi.comnih.gov These nanocomplexes are designed to selectively target cancer cells, for example, through lactobionic acid-mediated endocytosis, and release this compound intracellularly in response to the elevated redox potential within cancer cells. mdpi.comnih.gov Such systems have demonstrated efficient and stable delivery of this compound, reduced hemolytic activity compared to free this compound, and potent inhibition of tumor growth in animal models. mdpi.comnih.gov The hemolytic activity of polymer/melittin nanocomplexes has been shown to decrease with an increasing polymer to this compound ratio. mdpi.com At a polymer/melittin ratio of 30, no red blood cell lysis was observed at a this compound concentration of 5 µM, indicating improved safety. mdpi.com
Polymeric nanoparticles utilizing pH-sensitive polymers have also been explored. iiitd.edu.in These systems can form micellar nanoparticles that encapsulate this compound at physiological pH and dissociate at the acidic pH found in endosomes, leading to the release of active this compound within the cell. iiitd.edu.in D-melittin polymeric nanoparticles based on this principle have shown significant cytotoxicity in tumor cells and reduced hemolytic effects in a pH-dependent manner. iiitd.edu.in
Research findings on polymeric nanoparticles and nanocomplexes for this compound delivery:
| Formulation Type | Targeting Mechanism (if any) | Release Mechanism (if any) | Key Findings | Reference |
| Redox-Sensitive Polymer/Melittin Nanocomplex | Lactobionic acid-mediated | Redox-sensitive | Efficient and stable delivery; reduced hemolytic activity; potent tumor growth inhibition in vivo; hemolytic activity decreased with increasing polymer/melittin ratio. mdpi.comnih.gov | mdpi.comnih.gov |
| pH-Sensitive Polymeric Nanoparticles | Not specified in snippet | pH-sensitive | Forms micelles at physiological pH, dissociates at endosomal pH; significant cytotoxicity in tumor cells; reduced pH-dependent hemolytic effects. iiitd.edu.in | iiitd.edu.in |
Perfluorocarbon-Based Nanoparticles
Perfluorocarbon (PFC) nanoparticles consist of a hydrophobic PFC core surrounded by a phospholipid monolayer. nih.govacs.orgnih.gov this compound can be stably inserted into this phospholipid monolayer without disrupting the nanoparticle structure. nih.govacs.orgnih.gov This allows PFC nanoparticles to serve as delivery vehicles for this compound, reducing its non-specific cytotoxicity and hemolytic activity. nih.govnih.govplos.org
PFC nanoparticles have been shown to reduce the toxicity of this compound to sperm and vaginal epithelial cells. nih.govplos.org In one study, this compound nanoparticles were not cytotoxic to sperm or vaginal epithelium at an equivalent this compound concentration of 10 µM, whereas free this compound was toxic at concentrations greater than 2 µM. plos.org This represents a fivefold reduction in cytotoxicity. plos.org PFC nanoparticles have also enabled the intravenous administration of this compound at doses exceeding the known LD50 for free this compound with no harmful effects observed in mice. nih.govplos.org Targeting ligands, such as antibodies or peptidomimetics, can be conjugated to the surface of PFC nanoparticles to achieve specific delivery of this compound to target cells or tissues. plos.org Integrin-targeted this compound-loaded PFC nanoparticles have demonstrated inhibition of melanoma tumor growth in vivo. plos.org Furthermore, PFC nanoparticles have been used to deliver protease-activated this compound prodrugs, which are activated by specific proteases in the tumor microenvironment, offering a strategy for targeted therapy. nih.govfigshare.com
Research findings on perfluorocarbon-based nanoparticles for this compound delivery:
| Formulation Type | Targeting Mechanism (if any) | Activation Mechanism (if any) | Key Findings | Reference |
| This compound-Loaded PFC Nanoparticles | Passive; Ligand-directed | Not applicable | Reduced toxicity to sperm and vaginal epithelium (fivefold reduction in cytotoxicity); enabled intravenous administration at doses exceeding free this compound LD50; integrin-targeted inhibited melanoma growth. nih.govnih.govplos.org | nih.govnih.govplos.org |
| Protease-Activated this compound Prodrug in PFC NPs | Passive; Protease-activated | Protease cleavage | Prodrug exhibited significantly less hemolytic activity and cytotoxicity than native this compound; restored activity upon incubation with MMP-9; inhibited tumor growth in a melanoma mouse model. nih.govfigshare.com | nih.govfigshare.com |
"Nanobees" and Receptor-Targeted Delivery
One promising strategy for the targeted delivery of this compound involves the use of nanocarrier systems, often referred to in this context as "Nanobees." pressbooks.pubresearchgate.net These nanocarriers, which can include liposomes, polymers, or carbon-based materials, are designed to encapsulate this compound, shielding it from interacting with healthy cells and the bloodstream, thereby reducing systemic toxicity and hemolytic activity. mdpi.compressbooks.pubuantwerpen.be
"Nanobees" typically incorporate highly specific receptor-targeted binding motifs on their surface. pressbooks.pub These motifs facilitate the selective accumulation and uptake of the this compound-loaded nanoparticles at the site of disease, such as tumors, which often overexpress certain receptors. pressbooks.pubtandfonline.com This targeted approach ensures that a higher concentration of this compound is delivered directly to the intended site, maximizing its therapeutic effect while minimizing damage to healthy tissues. mdpi.compressbooks.pub
Research has explored different types of nanoparticles for this purpose. For instance, liposome-based nanocarriers have been employed for this compound delivery. pressbooks.pub Studies have also investigated perfluorocarbon-based nanoparticles packaged with this compound, demonstrating their capability to deliver a significant portion of this compound to murine tumor sites in vivo without inducing substantial toxicity in the animal models. pressbooks.pub
Targeted delivery has been shown to enhance the anti-tumor efficacy of this compound. For example, immunoliposomes conjugated with trastuzumab, an antibody targeting the HER2 receptor, were used to deliver a this compound-encoding gene to HER2-overexpressing breast cancer cells (BT-474). tandfonline.com This targeted delivery resulted in increased apoptosis and growth inhibition in the cancer cells compared to non-targeted liposomes. tandfonline.com The success of this approach is attributed to the high affinity of trastuzumab for HER2 receptors, leading to increased uptake of the immunoliposomes by receptor-mediated endocytosis. tandfonline.com
Data from such studies highlight the potential of receptor-targeted nanocarriers in improving the therapeutic window of this compound by concentrating its effects at the disease site.
Niosomes
Niosomes, which are vesicular carriers composed of non-ionic surfactants and cholesterol, represent another strategy for this compound delivery. nih.govfrontiersin.orgresearchgate.net Similar in structure and properties to liposomes, niosomes offer advantages such as being biodegradable, biocompatible, and non-immunogenic. nih.gov They can encapsulate both hydrophilic and hydrophobic drugs, providing improved stability and reduced toxicity compared to free this compound. nih.govfrontiersin.orgresearchgate.net
Niosome-based drug delivery systems have gained attention as an alternative to liposomes due to the potential instability of liposomal structures, which can lead to drug leakage. nih.govfrontiersin.org Niosomes are fabricated from non-ionic surfactants, contributing to their improved stability. nih.gov
Studies have demonstrated the successful formulation of this compound-loaded niosomes. nih.govresearchgate.net These formulations have shown potential for dermal and transdermal delivery, as well as for cancer treatment. nih.govresearchgate.net For instance, this compound-loaded niosomes were evaluated for their antibacterial activity against Staphylococcus aureus and their ability to treat staphylococcal skin infection in an ex vivo porcine skin model. nih.gov
Research on this compound-loaded niosomes for breast cancer treatment in vitro and in vivo has indicated their superior inhibitory effect on cancer cells (4T1 and SKBR3 cell lines) compared to free this compound. nih.govresearchgate.net Niosomal encapsulation can enhance the stability and bioavailability of peptide therapeutics like this compound, protecting them from degradation and enabling targeted delivery, thereby improving therapeutic efficacy and reducing systemic side effects. researchgate.net
Studies investigating the in vitro drug release profile of this compound from niosomes have shown a controlled release pattern. For example, in one study, after 6 hours, 38% of the this compound had infiltrated cells at a pH of 5.4, with the release rate slowing to a steady state after 24 hours. researchgate.net
Gene Delivery Technologies (e.g., Recombinant Adenovirus Vectors)
Gene delivery technologies offer an approach to utilize this compound's therapeutic potential by delivering the gene encoding this compound to target cells. This allows the cells themselves to produce this compound, potentially leading to localized and sustained therapeutic effects. Recombinant adenovirus vectors have been explored for this purpose. nih.govresearchgate.netfrontiersin.orgresearchgate.netnih.govresearchgate.netmdpi.com
Recombinant adenoviruses can efficiently transfer genes into various cell types, including non-dividing cells. mdpi.com By using adenovirus vectors to deliver the this compound gene, researchers aim to achieve targeted expression of this compound within diseased cells, such as cancer cells. frontiersin.orgnih.govresearchgate.net
Studies have constructed recombinant adenoviruses carrying the this compound gene, often under the control of specific promoters to ensure targeted expression. frontiersin.orgnih.gov For example, a recombinant adenovirus carrying the this compound gene under the control of a hypoxia-response element (HRE)-alpha fetoprotein (AFP) promoter was developed to target AFP-positive cancer cells in a hypoxic microenvironment. frontiersin.org This approach aimed to inhibit AFP-positive hepatocellular carcinoma (HCC) cells. frontiersin.orgnih.gov
Research has shown that recombinant adenovirus carrying the this compound gene can inhibit the proliferation of HCC cells in vitro and the growth of transplanted tumors in nude mice. frontiersin.orgnih.govresearchgate.net For instance, a recombinant adenovirus carrying the AFP promoter and this compound gene (Ad-rAFP-Mel) significantly reduced the tumorigenicity rate in human HCC cell line BEL-7402 in vitro and exhibited marked antineoplastic effects on transplanted tumors in nude mice through intratumoral injection. frontiersin.orgnih.gov
Another study constructed a recombinant adenovirus co-expressing apoptin and this compound genes, demonstrating its ability to kill HCC cells and inhibit tumor growth in vivo and in vitro. researchgate.net The inhibitory effect was linked to the induction of apoptosis through mechanisms involving reactive oxygen species (ROS) levels and the regulation of apoptotic proteins like Bax and caspases. researchgate.net
These findings suggest that recombinant adenovirus-mediated delivery of the this compound gene holds promise as a gene therapy strategy for certain diseases, particularly cancers with identifiable target cell markers.
Transdermal Delivery Systems
Transdermal delivery systems offer a non-invasive route for administering therapeutic agents, bypassing the gastrointestinal tract and avoiding first-pass metabolism. researchgate.netmdpi.com However, the skin's barrier properties, particularly the stratum corneum, pose a significant challenge for the efficient transdermal delivery of larger molecules like this compound. researchgate.netmdpi.com
To enhance the transdermal permeation of this compound, various strategies are being investigated, including the use of microneedle systems. nih.govresearchgate.netmdpi.comacs.orgbham.ac.uk Microneedles are tiny structures that create transient microchannels in the skin, allowing for improved drug delivery into the epidermis and dermis. researchgate.netmdpi.com
Polymeric microneedles, such as those made from hyaluronic acid (HA), have been explored for the transdermal delivery of this compound, particularly for the treatment of conditions like rheumatoid arthritis (RA). nih.govresearchgate.netbham.ac.uk this compound-loaded HA microneedles have demonstrated sufficient mechanical strength to penetrate the skin and effectively deliver this compound. researchgate.netbham.ac.uk
Studies in animal models of RA have shown that transdermal delivery of this compound via polymeric microneedles can inhibit disease progression. researchgate.netacs.orgbham.ac.uk This includes reductions in paw swelling and arthritis scores, as well as favorable changes in cytokine levels (suppression of pro-inflammatory cytokines like IL-17 and TNF-α) and an increase in regulatory CD4 T cells in affected tissues and lymphatic organs. nih.govresearchgate.netbham.ac.uk
Further optimization of microneedle systems, such as modifying HA with cross-linkable groups to achieve sustained release properties, has shown potential to further enhance the therapeutic potency of transdermally delivered this compound. researchgate.net Data from in vitro transdermal tests have indicated that microneedles can deliver a significantly higher percentage of nanoparticles compared to bare nanoparticles within a given timeframe. acs.org
These findings suggest that microneedle-mediated transdermal delivery is a viable approach to overcome the skin barrier and deliver this compound effectively for localized or systemic therapeutic effects, offering potential benefits in terms of patient compliance and reduced systemic side effects compared to traditional administration routes. researchgate.netmdpi.com
Synergistic Approaches with Melittin
Combination with Conventional Chemotherapeutic Agents
The combination of melittin (B549807) with traditional chemotherapeutic agents has emerged as a promising strategy to enhance anticancer effects and overcome drug resistance. Studies have demonstrated that this compound can potentiate the cytotoxicity of various chemotherapy drugs against a range of cancer cell lines. This synergistic relationship often allows for reduced dosages of conventional drugs, thereby potentially minimizing their associated toxic side effects.
Research has shown that this compound can act synergistically with agents such as cisplatin (B142131) , doxorubicin (B1662922) , and paclitaxel (B517696) . In human gastric cancer cells, for instance, this compound has been observed to have a synergistic cytotoxic effect when combined with 5-fluorouracil, cisplatin, and docetaxel (B913). The underlying mechanism may involve the downregulation of genes associated with chemotherapeutic resistance nih.govscienceopen.com.
In the context of Hodgkin lymphoma cells, this compound has been found to increase sensitivity to cisplatin, even in chemo-resistant cell lines nih.gov. This suggests a potential role for this compound in overcoming acquired resistance to conventional cancer therapies. Similarly, in glioblastoma cells, this compound enhances the oxidant activity of cisplatin, leading to increased cancer cell death by stimulating the TRPM2 channel mdpi.com. The combination of this compound and cisplatin has also shown synergistic effects in ovarian cancer cells by disrupting key metabolic pathways nih.govresearchgate.net.
Furthermore, the co-administration of this compound and doxorubicin has been shown to have a synergistic effect in breast cancer cells, with evidence suggesting that this compound can help to overcome multidrug resistance nih.govfrontiersin.orgcapes.gov.br. This is achieved in part by inhibiting the PI3K/Akt and NF-κB signaling pathways, which are involved in the expression of drug efflux pumps like P-glycoprotein nih.govcapes.gov.br.
The synergistic potential of this compound extends to other chemotherapeutic agents as well. Studies on glioma cells have demonstrated that the combination of paclitaxel and this compound exhibits a synergistic anti-tumor effect acs.orgmdpi.comnih.gov. In non-small cell lung cancer, this compound has been shown to work synergistically with erlotinib (B232) by interacting with key signaling proteins, leading to enhanced apoptosis researchgate.netresearchgate.net.
| Chemotherapeutic Agent | Cancer Cell Line | Observed Synergistic Effect | Potential Mechanism of Action |
|---|---|---|---|
| Cisplatin | Human Gastric Cancer (BGC-823) | Increased cytotoxicity nih.gov | Down-regulation of chemotherapy-associated genes (e.g., ERCC1, BRCA1) nih.gov |
| Cisplatin | Glioblastoma (DBTRG-05MG) | Enhanced tumor cell death and apoptosis mdpi.comresearchgate.net | Activation of TRPM2 channel, leading to increased intracellular calcium and mitochondrial ROS mdpi.comresearchgate.net |
| Cisplatin | Hodgkin Lymphoma (KM-H2, L-428) | Increased sensitivity in chemo-resistant cells nih.gov | Inhibition of cancer-related signaling pathways nih.gov |
| Doxorubicin | Breast Cancer (MCF-7/ADR) | Overcoming multidrug resistance nih.govcapes.gov.br | Down-regulation of PI3K/Akt and NF-κB pathways, inhibiting P-glycoprotein efflux pump nih.govcapes.gov.br |
| Paclitaxel | Glioma (U87) | Enhanced anti-glioma effect acs.orgmdpi.com | Increased cytotoxicity and apoptosis acs.orgmdpi.com |
| 5-Fluorouracil | Human Gastric Cancer (BGC-823) | Increased cytotoxicity nih.gov | Down-regulation of chemotherapy-associated genes (e.g., TS) nih.gov |
| Docetaxel | Human Gastric Cancer (BGC-823) | Increased cytotoxicity nih.govscienceopen.com | Down-regulation of chemotherapy-associated genes (e.g., TUBB3, MAPT) nih.gov |
| Erlotinib | Non-Small Cell Lung Cancer (A549) | Inhibited cell proliferation and migration, enhanced apoptosis researchgate.netresearchgate.net | Interaction with JAK2 and JAK3 signaling pathways researchgate.netresearchgate.net |
Adjuvant Therapy with Established Antimicrobial Drugs
The rise of multidrug-resistant (MDR) bacteria presents a significant global health challenge. This compound's ability to disrupt microbial cell membranes makes it a candidate for adjuvant therapy with conventional antibiotics, potentially restoring their efficacy against resistant strains.
Studies have demonstrated significant synergistic effects when this compound is combined with various antibiotics against a range of pathogenic bacteria. For example, this compound has shown strong synergistic activity with oxacillin (B1211168) against methicillin-resistant Staphylococcus aureus (MRSA) mdpi.com. The combination not only exhibits bactericidal effects but also inhibits biofilm formation, a key factor in chronic infections mdpi.com. The proposed mechanism involves this compound's ability to permeabilize the bacterial cell membrane, allowing the antibiotic to reach its intracellular target mdpi.com.
Similar synergistic interactions have been observed against multidrug-resistant Gram-negative bacteria. In isolates of Acinetobacter baumannii and Pseudomonas aeruginosa from burn patients, this compound in combination with doripenem (B194130) and ceftazidime (B193861) showed highly synergistic effects nih.gov. This combination led to a significant reduction in the minimum inhibitory concentration (MIC) of both this compound and the antibiotics, thereby decreasing the potential for toxicity nih.gov.
The broad-spectrum antimicrobial activity of this compound, when combined with other antimicrobial agents, has also been explored. Research has shown synergistic effects of this compound with antibiotics like vancomycin (B549263) and amikacin , as well as with antimicrobial plant-derived compounds, against both Gram-positive and Gram-negative bacteria nih.gov. These combinations have demonstrated a powerful bactericidal effect, suggesting that targeting different molecular pathways simultaneously can be an effective strategy against MDR pathogens nih.gov.
Furthermore, this compound has shown potential in combating persistent forms of bacteria. In studies against Borrelia burgdorferi, the causative agent of Lyme disease, both bee venom and this compound demonstrated significant effects against all tested forms of the bacterium, including the more resistant biofilm form, outperforming conventional antibiotics scienceopen.com.
| Antimicrobial Drug | Pathogen | Observed Synergistic Effect | Potential Mechanism of Action |
|---|---|---|---|
| Oxacillin | Methicillin-Resistant Staphylococcus aureus (MRSA) | Synergistic bactericidal effect and inhibition of biofilm formation mdpi.com | Disruption of bacterial cell membrane integrity, allowing antibiotic entry mdpi.com |
| Doripenem | Multidrug-Resistant Acinetobacter baumannii | Significant reduction in MIC of both agents nih.gov | Increased membrane permeability |
| Ceftazidime | Multidrug-Resistant Pseudomonas aeruginosa | Significant reduction in MIC of both agents nih.gov | Increased membrane permeability |
| Vancomycin | Methicillin-Resistant Staphylococcus aureus (MRSA) | Enhanced bactericidal effect nih.gov | Targeting different molecular pathways nih.gov |
| Amikacin | Escherichia coli | Enhanced bactericidal effect nih.gov | Targeting different molecular pathways nih.gov |
| Penicillin | Multidrug-Resistant MRSA and VRSA | Restoration of antibiotic efficacy against resistant strains nih.gov | Overcoming resistance mechanisms by targeting the bacterial cell membrane nih.gov |
Interaction with Endogenous Bioactive Molecules (e.g., Phospholipase A2)
This compound's biological activity is intricately linked to its interaction with endogenous molecules, most notably phospholipase A2 (PLA2) , an enzyme that is also a component of bee venom. The interaction between this compound and PLA2 is complex and synergistic, significantly enhancing the membrane-disrupting capabilities of both molecules.
Research has shown that this compound can stimulate the activity of PLA2. By inserting into and disrupting the lipid bilayer of cell membranes, this compound creates structural deformities and increases the accessibility of phospholipids (B1166683) to PLA2 researchgate.netnih.gov. This leads to an enhanced hydrolysis of phospholipids by PLA2, further contributing to membrane damage and cell lysis researchgate.netnih.govnih.gov. Single-molecule studies have revealed that PLA2 exhibits higher activity on membrane regions deformed by this compound nih.gov.
Interestingly, under certain conditions, this compound has also been shown to act as a noncompetitive inhibitor of secretory PLA2 from various sources, including bee venom itself and human synovial fluid nih.gov. This suggests a regulatory role for this compound in modulating PLA2 activity. The interaction is direct, with this compound binding to PLA2 nih.gov.
The synergistic action of this compound and PLA2 is not limited to membrane disruption. This compound has the ability to activate endogenous PLA2 in cells, which can be involved in the initial stages of apoptosis mdpi.com. The release of arachidonic acid by PLA2 can lead to the production of reactive oxygen species, contributing to cell death mdpi.com. This interplay highlights the multifaceted nature of this compound's interaction with endogenous enzymes and its implications for cellular processes.
| Interacting Molecule | Nature of Interaction | Outcome of Interaction | Proposed Mechanism |
|---|---|---|---|
| Phospholipase A2 (PLA2) | Synergistic Activation | Enhanced membrane disruption and cell lysis researchgate.netnih.govnih.gov | This compound deforms the lipid bilayer, increasing PLA2 access to phospholipids researchgate.netnih.gov. PLA2 activity alters the membrane, facilitating this compound binding acs.org. |
| Secretory Phospholipase A2 (sPLA2) | Noncompetitive Inhibition | Reduced enzymatic activity of sPLA2 nih.gov | Direct binding of this compound to the sPLA2 enzyme nih.gov |
| Endogenous Cellular PLA2 | Activation | Initiation of apoptosis mdpi.com | This compound stimulates the release of arachidonic acid by cellular PLA2, leading to the production of reactive oxygen species mdpi.com. |
Advanced Research Methodologies and Analytical Techniques for Melittin Studies
Cell-Based Assays and In Vitro Models
In vitro studies are fundamental to understanding the cellular and molecular mechanisms of melittin's biological activities. A variety of cell-based assays are employed to investigate its effects on cancer and microbial cells.
A range of assays are utilized to assess the impact of This compound (B549807) on fundamental cellular processes.
Cell Viability and Proliferation: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine the cytotoxic effect of this compound on cell lines. nih.gov This assay measures the metabolic activity of cells, which is indicative of their viability. For instance, studies on osteosarcoma cell lines (D-17, UMR-106, and MG-63) have used the MTT assay to determine the IC50 (half-maximal inhibitory concentration) of this compound, which was found to be between 1.5 and 2.5 µg/mL. nih.gov Similarly, a formazan-based assay was used to detect the viability of RAW264.7 and HEK293T cells, where this compound and some of its derivatives significantly reduced cell viability at a concentration of 25 µg/mL. mdpi.com Crystal violet staining is another method used to evaluate cell proliferation by measuring the number of stained cells. mdpi.com
Cell Migration and Invasion: The wound healing assay and the Transwell assay are standard methods to evaluate the anti-migratory and anti-invasive potential of this compound. nih.gov In the wound healing assay, a "scratch" is made in a cell monolayer, and the rate of cell migration to close the gap is measured over time. Studies have shown that this compound can inhibit the proliferation of human osteosarcoma cell line 143B in a wound healing test at concentrations below the IC50. nih.gov The Transwell assay assesses the ability of cells to migrate through a porous membrane, with or without a layer of extracellular matrix (to measure invasion). This compound has been shown to prevent both migration and invasion of osteosarcoma cells in this assay. nih.gov
Apoptosis: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a common technique to detect and quantify apoptosis. Annexin V binds to phosphatidylserine (B164497), which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis. This method has been used to demonstrate that this compound induces apoptosis in various cancer cell lines. nih.govmdpi.com Furthermore, the activity of caspases, key enzymes in the apoptotic pathway, such as Caspases 3/7, can be measured to confirm the induction of apoptosis by this compound. mdpi.com
| Assay Type | Purpose | Example Cell Lines | Key Findings |
|---|---|---|---|
| MTT Assay | Evaluates cell viability and cytotoxicity | D-17, UMR-106, MG-63 (Osteosarcoma) | This compound IC50 between 1.5 and 2.5 µg/mL. nih.gov |
| Wound Healing Assay | Measures cell migration and proliferation | 143B (Osteosarcoma) | Inhibition of cell proliferation at concentrations below IC50. nih.gov |
| Transwell Assay | Assesses cell migration and invasion | Osteosarcoma cell lines | Prevention of cell migration and invasion. nih.gov |
| Annexin V/PI Staining | Detects and quantifies apoptosis | Various cancer cell lines | Induction of apoptosis. nih.gov |
This compound's ability to inhibit and eradicate bacterial biofilms is a significant area of research. The crystal violet (CV) assay is a primary method for quantifying biofilm formation. mdpi.com This technique involves staining the biofilm matrix with crystal violet, followed by solubilization of the dye and measurement of its absorbance.
Studies have demonstrated that this compound can inhibit biofilm formation and eradicate mature biofilms of various bacteria, including multidrug-resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov The Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) are key parameters determined using this assay. nih.govnih.gov For example, research has shown that this compound exhibits MBIC values ranging from 1.25 to 20 µg/mL and MBEC values from 10 to 40 µg/mL against strong biofilm-producing strains of MDR-MRSA and P. aeruginosa. nih.govnih.gov
| Assay | Bacterial Strains | Parameter Measured | Concentration Range |
|---|---|---|---|
| Crystal Violet Assay | MDR-MRSA, P. aeruginosa | MBIC | 1.25–20 µg/mL nih.govnih.gov |
| MBEC | 10–40 µg/mL nih.govnih.gov |
A crucial aspect of preclinical research on this compound is to evaluate its selective cytotoxicity towards cancer cells while minimizing harm to normal, healthy cells. This is often assessed by comparing its effects on malignant cell lines with those on non-cancerous cells.
For example, studies have investigated the cytotoxicity of this compound and its variants on non-cancer cell lines such as monocyte/macrophage-like cells (RAW264.7), human embryonic kidney 293 cells (HEK293T), human microvascular endothelial cells (HMEC), and primary human umbilical vein endothelial cells (HUVECs). mdpi.com The cytotoxic effects on these are then compared to its activity against cancer cells, such as the triple-negative breast cancer cell line MDA-MB-231. mdpi.com Research has shown that some this compound variants exhibit anti-proliferative activity on breast cancer cells without harming healthy cells. bohrium.com The MTT assay is also employed to determine the half-maximal inhibitory concentration (IC50) of this compound on human primary fibroblast cells, providing data on its toxicity to normal cells. researchgate.net
In Vivo Preclinical Models
In vivo models are essential for evaluating the therapeutic potential and systemic effects of this compound in a living organism before it can be considered for clinical trials.
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research. These models allow for the evaluation of a drug's anti-tumor efficacy in a more complex biological environment.
In studies involving hepatocellular carcinoma, this compound has been shown to suppress tumor growth and metastasis in nude mouse models. nih.gov Similarly, in a 4T1 xenograft breast cancer mouse model, intraperitoneal injection of this compound significantly reduced tumor growth. nih.gov Lewis lung carcinoma mouse models have also been used to demonstrate that this compound can inhibit rapid tumor growth. oncotarget.com The assessment of tumor volume and the survival rate of the animals are key parameters measured in these studies. nih.govoncotarget.com
| Cancer Type | Animal Model | Key Findings |
|---|---|---|
| Hepatocellular Carcinoma | Nude mice | Suppression of tumor growth and metastasis. nih.gov |
| Breast Cancer (4T1) | Mice | Significant reduction in tumor growth. nih.gov |
| Lewis Lung Carcinoma | Mice | Inhibition of rapid tumor growth. oncotarget.com |
Animal models of infection are used to assess the in vivo antibacterial efficacy of this compound. These models can range from skin wound infections to systemic infections.
For instance, a wound model in SKH-1 mice infected with a biofilm of Pseudomonas aeruginosa has been used to study the topical application of this compound reconstituted in agarose hydrogels. nih.gov Another study utilized a mouse model to investigate skin inflammation induced by Propionibacterium acnes, where this compound was applied topically. nih.gov this compound has also shown the ability to increase the survival rate of mice infected with Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Furthermore, the delivery of a this compound-expressing plasmid vector has been shown to inhibit vaginal infections of Mycoplasma hominis and Chlamydia trachomatis in BALB/c mice. nih.gov
Molecular and Biophysical Characterization Techniques
A suite of sophisticated analytical techniques is employed for the purification, quantification, and structural characterization of this compound, as well as for studying its interactions with biological systems.
Chromatographic Methods (HPLC, RP-HPLC, UPLC)
High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the most common and robust technique for the separation, purification, and quantification of this compound from the complex mixture of bee venom. nih.gov Ultra-Performance Liquid Chromatography (UPLC), an evolution of HPLC that uses smaller particle sizes in the column, offers higher resolution, faster analysis times, and greater sensitivity, making it increasingly popular for this compound analysis. mdpi.com
These methods typically utilize a C18 stationary phase column and a mobile phase gradient. The gradient usually consists of two solvents: an aqueous phase (e.g., water with an acidic modifier like 0.1% trifluoroacetic acid or 0.4% phosphoric acid) and an organic phase (e.g., acetonitrile with the same modifier). nih.govnih.gov This setup allows for the efficient separation of the amphiphilic this compound peptide from other venom components based on its hydrophobicity. nih.gov The method's performance is rigorously validated for parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable results. acs.orgnih.gov
| Parameter | HPLC/RP-HPLC | UPLC | Source |
| Stationary Phase | Europa Protein C-18, MZ-ANALYTICAL C18 | Not specified | nih.govnih.gov |
| Mobile Phase | Acetonitrile and 0.4% Phosphoric Acid (gradient) | Not specified | nih.gov |
| Linearity Range | 0.1–1.4 mg/mL | 0.094–20 µg/mL | mdpi.comnih.gov |
| LOQ | 3.2 µg/mL, 1.88 µg/mL | 0.3125 µg/mL | mdpi.comacs.orgnih.gov |
| Application | Quantification in bee venom and drug products | High-sensitivity quantification in bee venom | mdpi.comnih.gov |
To detect and quantify this compound as it elutes from the chromatography column, various detection systems are employed. Ultraviolet (UV) detectors are frequently used, typically set at a wavelength of 220 nm or 280 nm, corresponding to the peptide bonds and tryptophan residue absorption, respectively. nih.gov More advanced systems like the Photodiode Array (PDA) detector and the Diode-Array Detector (DAD) offer the advantage of acquiring absorbance spectra across a range of wavelengths simultaneously. mdpi.comnih.gov This capability enhances the specificity of detection, allowing for peak purity assessment and confirmation of this compound's identity by comparing its UV spectrum to that of a reference standard. mdpi.comacs.org These detectors are integral to validated RP-HPLC and UPLC methods for determining this compound content in raw bee venom and pharmaceutical formulations. acs.orgnih.gov
Mass Spectrometry Techniques (e.g., LC-MS, MALDI-TOF-MS, UPLC-QqTOF-MS, LC-ESI-IT-MS/MS)
Mass spectrometry (MS) techniques, often coupled with liquid chromatography (LC), provide unparalleled sensitivity and specificity for the identification and quantification of this compound.
LC-MS: Liquid Chromatography-Mass Spectrometry is a powerful tool for analyzing this compound in complex biological matrices. It combines the separation power of LC with the mass analysis capabilities of MS, enabling the detection and quantification of the peptide in samples like cosmetic creams. nih.gov
UPLC-QqTOF-MS: Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry offers high-resolution and accurate mass measurements. This technique is used for the precise identification of this compound by detecting its multiply charged ions (e.g., [M+3H]³⁺, [M+4H]⁴⁺, [M+5H]⁵⁺). mdpi.comnih.gov The high resolution reduces background noise and improves sensitivity, with reported LOQs as low as 0.3125 µg/mL. mdpi.comnih.gov
MALDI-TOF-MS: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry is a rapid and sensitive method used for the characterization of bee venom. It can identify this compound, its various precursors, and degradation products, providing a "protein fingerprint" of the venom sample. semanticscholar.orgtennessee.edu It is also used to confirm the molecular weight of newly synthesized this compound analogues. acs.org
LC-ESI-IT-MS/MS: Liquid Chromatography with Electrospray Ionization-Ion Trap Tandem Mass Spectrometry is a highly specific method for quantifying this compound. johnshopkins.edu This technique utilizes a selected reaction monitoring (SRM) mode, where a specific precursor ion of this compound (e.g., the [M+5H]⁵⁺ ion at m/z 570.2) is isolated and fragmented to produce a characteristic product ion (e.g., m/z 669.9). johnshopkins.educore.ac.uk Monitoring this specific transition provides excellent selectivity and sensitivity for quantification. johnshopkins.edu
| Technique | Ionization Source | Mass Analyzer | Key Application for this compound | Source |
| UPLC-QqTOF-MS | ESI | Quadrupole Time-of-Flight | Accurate mass identification, high-sensitivity quantification | mdpi.comnih.gov |
| MALDI-TOF-MS | MALDI | Time-of-Flight | Venom "fingerprinting," identification of precursors/degradants | semanticscholar.orgtennessee.edu |
| LC-ESI-IT-MS/MS | ESI | Ion Trap (Tandem MS) | High-specificity quantification via SRM | johnshopkins.educore.ac.uk |
Spectroscopic Methods (e.g., Electron Paramagnetic Resonance, Fluorescence)
Spectroscopic methods are indispensable for investigating the structural properties of this compound and its dynamic interactions with model membranes.
Fluorescence Spectroscopy: This is a cornerstone technique for studying this compound, primarily due to the intrinsic fluorescence of its single tryptophan residue (Trp-19). acs.org When this compound binds to a lipid membrane, the Trp-19 residue moves from a polar aqueous environment to a nonpolar lipid environment, resulting in a characteristic blue shift in its fluorescence emission maximum (e.g., from ~352 nm to ~336 nm) and an increase in fluorescence intensity. acs.org This phenomenon is used to quantify membrane binding. acs.org Fluorescence quenching studies, using quenchers like acrylamide or potassium iodide, are performed to assess the accessibility of Trp-19 to the aqueous solvent, thereby determining its depth of penetration into the lipid bilayer. nih.govnih.gov Fluorescence lifetime and anisotropy measurements provide further insights into the local environment and rotational mobility of the peptide within the membrane. nih.gov
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is the primary method for analyzing the secondary structure of this compound. These studies reveal that this compound exists as a random coil in aqueous solution but undergoes a significant conformational change to a predominantly α-helical structure upon binding to lipid membranes or in the presence of organic solvents like methanol. nih.gov The percentage of α-helix can be quantified from the CD spectra, providing critical information on the structural transition that is linked to its biological activity. nih.gov Oriented Circular Dichroism (OCD) can further determine the orientation of these helices relative to the membrane plane.
While Electron Paramagnetic Resonance (EPR) is a powerful technique for studying molecular dynamics and structure, its application in this compound research is less commonly reported in the literature compared to fluorescence and CD spectroscopy.
Calorimetric Techniques (e.g., Differential Scanning Microcalorimetry)
Calorimetric techniques provide quantitative thermodynamic data on the interaction of this compound with lipid membranes, elucidating the energetics of binding, insertion, and aggregation.
Differential Scanning Calorimetry (DSC): High-sensitivity DSC is used to study how this compound affects the physical properties of model phospholipid membranes. The technique measures the heat absorbed or released by a lipid vesicle suspension during a controlled temperature scan, which reveals the characteristic phase transition temperature (Tm) of the lipid bilayer. The interaction with this compound perturbs this transition. A broadening of the transition peak and a reduction in the transition enthalpy are indicative of this compound inserting into the hydrophobic core of the bilayer and disrupting the cooperative melting of the lipid acyl chains. johnshopkins.edu DSC data can be used to estimate the number of lipid molecules that are perturbed by the binding of a single this compound molecule. johnshopkins.edu
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur when this compound binds to a target, such as lipid vesicles or lipopolysaccharide (LPS) micelles. nih.govnih.gov In a typical ITC experiment, small aliquots of a this compound solution are injected into a sample cell containing the lipid suspension, and the resulting heat release or absorption is measured. The data are used to determine a complete thermodynamic profile of the interaction, including the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n). nih.govnih.gov From these values, the change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated. These parameters reveal the nature of the binding forces, showing, for example, that this compound binding to LPS is an endothermic process, driven by entropy. nih.govnih.gov
| Technique | Measured Parameters | Key Findings for this compound | Source |
| DSC | Phase transition temperature (Tm), Transition enthalpy (ΔH) | Broadens lipid phase transition, reduces enthalpy, indicating insertion into the bilayer core. | johnshopkins.edu |
| ITC | Binding constant (Ka), Enthalpy (ΔH), Stoichiometry (n) | Provides full thermodynamic profile (ΔG, ΔS) of binding to membranes and LPS; reveals binding can be endothermic. | nih.govnih.gov |
Omics Approaches (e.g., Proteomics)
Omics approaches, particularly targeted proteomics techniques like Western blot analysis, have been employed to investigate the molecular mechanisms underlying this compound's biological effects by examining its influence on protein expression levels. These studies have revealed that this compound can modulate key signaling pathways involved in cancer progression and inflammation.
In the context of cancer, research has shown that this compound can decrease the protein expression of key factors involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducable Factor 1-alpha (HIF-1α) in non-small cell lung cancer cells. rsc.org It has also been found to reduce the expression of VEGF and Mannose Receptor C-type 1 (MRC1/CD206) in M2-like tumor-associated macrophages. oncotarget.com Furthermore, this compound treatment can lead to an upregulation of apoptosis-related proteins, including cleaved caspase-3. frontiersin.orgresearchgate.net In studies on HIV, this compound was observed to affect the processing of the Gag precursor protein, which is crucial for viral replication. researchgate.net
| Protein Target | Effect of this compound | Associated Biological Process | Cell/Model System |
|---|---|---|---|
| VEGF | Decrease | Angiogenesis | Non-small cell lung cancer cells, M2 Macrophages |
| HIF-1α | Decrease | Angiogenesis, Hypoxia Response | Non-small cell lung cancer cells |
| CD206 (MRC1) | Decrease | M2 Macrophage Marker | M2-like Bone Marrow-Derived Macrophages |
| Cleaved Caspase-3 | Increase | Apoptosis | SUM159 Breast Cancer Cells |
| Gag Precursor Protein | Altered Processing | HIV Replication | HIV-1 Infected T-lymphoma cells |
Computational and In Silico Modeling
Computational and in silico modeling techniques are powerful tools for investigating the molecular interactions of this compound at an atomic level, providing insights that are often difficult to obtain through experimental methods alone.
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique has been used to identify potential molecular targets of this compound and to understand its binding interactions.
Simulations have been performed to dock this compound with key proteins involved in signaling pathways related to cancer and inflammation. For example, docking studies have predicted strong binding affinities between this compound and kinases such as JAK2 and JAK3, which are involved in apoptotic signaling. researchgate.netnih.gov Other studies investigating this compound's potential role in treating rheumatoid arthritis have used molecular docking to verify its interaction with core target proteins like STAT3, AKT1, TNF, and JUN. These simulations revealed favorable docking activity, with this compound forming multiple hydrogen bonds with the target proteins, thus providing a theoretical basis for its observed pharmacological effects.
Molecular dynamics (MD) simulations use computational software to model the physical movements of atoms and molecules over time. This approach is invaluable for predicting the conformational changes of this compound as it interacts with cell membranes and for understanding the stability of its structure.
Software such as GROMACS, utilizing force fields like CHARMM36, has been employed to simulate the behavior of this compound in aqueous solutions and in the presence of lipid bilayers. These simulations have shown that this compound transitions from a random coil in an aqueous environment to a bent, rod-like α-helical conformation upon binding to a membrane. MD simulations have also been used to study the stability of the this compound tetramer, which is believed to be important for its pore-forming activity, and to investigate how substitutions of specific amino acids affect the peptide's helical structure. The structures of this compound mutants have also been predicted using software like AlphaFold, providing a basis for further simulation studies.
Immunological Assessment Techniques
A variety of immunological assessment techniques have been utilized to evaluate the effects of this compound on the immune system. These assays measure different aspects of the immune response, from cellular activity to the production of signaling molecules and antibodies.
Studies have employed techniques such as the delayed-type hypersensitivity (DTH) response and hemagglutination (HA) titer to assess cell-mediated and humoral immunity, respectively, in animal models. Splenocyte proliferation assays, using mitogens like phytohemagglutinin (PHA) and lipopolysaccharide (LPS), are used to determine the effect of this compound on the proliferation of T-cells and B-cells. Furthermore, the impact of this compound on inflammatory processes is often assessed by measuring the levels of key signaling molecules. For instance, the Griess method is used to determine the levels of nitric oxide (NO), a key inflammatory mediator, produced by macrophages. These immunological assessments have shown that this compound can modulate various immune parameters, for example by preventing LPS-induced NO synthesis.
Challenges and Future Research Trajectories
Translational Hurdles: Bridging Preclinical Efficacy to Clinical Relevance
The journey of melittin (B549807) from a laboratory curiosity to a clinical reality is contingent on overcoming significant translational barriers. The primary concerns revolve around its non-specific cytotoxicity, hemolytic activity, and the potential for immunogenic responses.
Mitigation of Off-Target Cytotoxicity and Hemolytic Activity
A significant impediment to the systemic application of this compound is its potent, non-specific lytic activity against a wide range of cell membranes, including those of healthy host cells. This indiscriminate cytotoxicity is closely linked to its hemolytic activity—the rupture of red blood cells—which can lead to severe toxic reactions when administered intravenously. nih.gov The positively charged amino acids in this compound's structure enable it to create pores in cell membranes, leading to cell lysis. frontiersin.org
Strategies to surmount these toxic effects are a cornerstone of current this compound research. One promising approach is the structural modification of the peptide. For instance, substituting leucine (B10760876) residues with the less hydrophobic alanine (B10760859) in this compound's leucine zipper motif has been shown to drastically reduce its cytotoxicity and hemolytic activity while preserving its bactericidal properties. acs.org Similarly, modifications such as phosphorylation or hydrolysis into smaller peptides have been demonstrated to decrease cytotoxicity. nih.govnih.gov For example, a this compound-derived peptide with the sequence TTGLPALISWIKRKRQQ (P1) has been shown to retain anti-inflammatory effects while exhibiting reduced cytotoxicity and allergenicity. nih.gov
Encapsulation within nanocarriers is another widely explored strategy to shield healthy cells from this compound's lytic effects. mdpi.comnih.gov These delivery systems are designed to prevent the premature release of this compound during circulation, thereby minimizing off-target toxicity. researchgate.net
| Modification Strategy | Effect on Cytotoxicity/Hemolysis | Mechanism |
| Leucine to Alanine Substitution | Drastic reduction | Disturbs pore-forming activity in human red blood cells |
| Phosphorylation | Decreased hemolysis | Alters peptide's interaction with cell membranes |
| Hydrolysis into smaller peptides | Negligible cytotoxicity | Reduces the overall lytic potential of the full-length peptide |
| Encapsulation in Nanoparticles | Reduced off-target effects | Prevents direct interaction of this compound with healthy cell membranes |
Enhancing Target Specificity and Bioavailability
Beyond mitigating toxicity, enhancing the target specificity and bioavailability of this compound is crucial for its therapeutic efficacy. In its native form, this compound suffers from poor tissue distribution, rapid metabolism, and limited specificity, which collectively hinder its clinical translation. researchgate.net
To address these limitations, researchers are developing targeted delivery systems and creating this compound conjugates. Nanoparticle-based delivery systems can be engineered to specifically accumulate in pathological tissues, such as tumors, through passive or active targeting mechanisms. nih.gov For example, hyaluronic acid-coated liposomes have been used to target CD44-positive melanoma cells. nih.gov Fusion proteins represent another innovative approach. By genetically linking this compound to a targeting moiety, such as an antibody fragment or a ligand for a cancer-specific receptor, "guided missile" therapies can be created that deliver this compound with high precision. ailurus.bio An example is a VEGF165-melittin fusion protein designed to target cancer cells overexpressing the VEGFR-2 receptor. ailurus.bio
Improving bioavailability is also a key consideration. The modification of this compound-loaded liposomes with poloxamer 188 has been shown to enhance bioavailability and the therapeutic index in animal models. researchgate.net
Addressing Immunogenicity and Allergic Responses
As a foreign peptide, this compound can elicit an immune response, leading to the production of antibodies and potentially causing allergic reactions. mdpi.com this compound itself is recognized as an allergen in some individuals sensitive to bee venom, with elevated serum IgE antibodies to this compound found in a subset of these patients. nih.gov The major allergens in bee venom, phospholipase A2 (PLA2) and hyaluronidase, are often co-purified with this compound and can contribute to allergic responses. koreascience.kr
Strategies to address immunogenicity include the chemical modification of this compound, such as PEGylation (conjugation with polyethylene (B3416737) glycol), and the synthesis of peptides using dextrorotary (D)-amino acids, which are less prone to proteolytic degradation and may exhibit lower immunogenicity. mdpi.comnih.gov For instance, nanoparticles delivering D-melittin have shown lower immunogenicity in animal models. nih.gov Furthermore, purification processes that effectively remove major allergens like PLA2 and hyaluronidase are critical for producing a safer therapeutic product. nih.gov
Optimization of Production and Purification for Research and Clinical Scale
The traditional methods of obtaining this compound, either through direct purification from bee venom or chemical synthesis, present significant hurdles for large-scale production. Purification from natural sources is often costly and yields are limited, while chemical synthesis can be expensive and complex. researchgate.net To overcome these challenges, recombinant production methods have been developed as a more scalable and cost-effective alternative. researchgate.netscientific.net
Expression systems using microorganisms such as Escherichia coli and the yeast Pichia pastoris have been successfully employed to produce this compound. researchgate.netscientific.net In E. coli, this compound is often expressed as a fusion protein with a partner like glutathione S-transferase (GST) or a small ubiquitin-related modifier (SUMO) to prevent its toxicity to the host cells and facilitate purification. scientific.netacs.orgproquest.com Following expression, the fusion partner is cleaved to release the recombinant this compound. scientific.netproquest.com
The purification of this compound, whether from natural or recombinant sources, is a critical step to ensure its purity and safety for therapeutic use. The primary goal is to remove other components of bee venom, particularly the allergenic enzymes phospholipase A2 (PLA2) and hyaluronidase. koreascience.kr Ion-exchange chromatography has proven to be an effective technique for this purpose. koreascience.krresearchgate.net Single-step purification methods using a strong cation-exchange resin have been developed that can achieve high recovery yields (up to 93%) and efficiently remove PLA2 and hyaluronidase. koreascience.krresearchgate.net
| Production/Purification Method | Key Features | Advantages |
| Recombinant expression in E. coli | Use of fusion partners (e.g., GST, SUMO) | High yield, cost-effective, scalable |
| Recombinant expression in Pichia pastoris | Extracellular expression | Simplified downstream processing |
| Cation-exchange chromatography | Single-step purification | High recovery yield, efficient removal of allergens |
Investigation of this compound Resistance Mechanisms in Pathological Cells
A significant advantage of this compound as a therapeutic agent is its primary mechanism of action, which involves the direct physical disruption of cell membranes. nih.gov This mode of killing is less susceptible to the development of resistance compared to conventional drugs that target specific intracellular pathways, which can be altered by mutations in cancer cells or microorganisms. nih.gov
While the development of resistance to this compound is considered less likely, it is not an impossibility. Pathological cells could potentially develop resistance through alterations in their membrane composition that make them less susceptible to this compound's pore-forming activity. For example, changes in lipid composition or membrane fluidity could theoretically impact the peptide's ability to insert into and disrupt the bilayer. Research into these potential resistance mechanisms is an important area for future investigation to anticipate and overcome any challenges that may arise in the clinical application of this compound-based therapies.
Development of Next-Generation this compound Analogs and Delivery Systems
The future of this compound-based therapeutics lies in the development of next-generation analogs and sophisticated delivery systems that can maximize its therapeutic potential while minimizing its inherent toxicity. nih.gov
The design of this compound analogs with improved properties is a key area of research. This involves making specific amino acid substitutions to create peptides with reduced hemolytic activity, enhanced target specificity, and improved stability. nih.gov For example, substituting tryptophan with a non-canonical fluorescent amino acid has been shown to reduce hemolytic toxicity and increase the selectivity index. researchgate.net
In parallel, the development of advanced nano-delivery systems is crucial for the safe and effective administration of this compound. nih.gov These systems include liposomes, polymeric nanoparticles, dendrimers, and micelles, which can be tailored to control the release of this compound and target it to specific sites in the body. nih.gov Stimuli-responsive nanoparticles, which release their payload in response to specific triggers in the tumor microenvironment (e.g., low pH, specific enzymes), offer a promising strategy for achieving site-specific drug delivery. researchgate.net
The combination of rationally designed this compound analogs with advanced delivery systems holds the promise of creating highly effective and safe therapies for a range of diseases, from cancers to infectious diseases.
Exploration of Novel Therapeutic Combinations and Adjuvants
The exploration of this compound in combination with other therapeutic agents is a burgeoning area of research aimed at enhancing efficacy, reducing toxicity, and overcoming drug resistance. The inherent membrane-disrupting properties of this compound make it a compelling candidate for synergistic applications, facilitating the entry of other drugs into target cells or acting on complementary cellular pathways.
Research has demonstrated significant synergistic effects when this compound is combined with conventional antibiotics. nih.govnih.gov Studies have shown that this compound can enhance the bactericidal effects of antibiotics like vancomycin (B549263), oxacillin (B1211168), and amikacin against multi-drug resistant (MDR) pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). nih.govresearchgate.net This combination can restore the effectiveness of conventional antibiotics against resistant bacterial strains, offering a potential strategy to combat the growing challenge of antibiotic resistance. nih.gov The synergy is often attributed to this compound's ability to permeabilize the bacterial cell membrane, thereby increasing the intracellular concentration of the co-administered antibiotic. nih.gov
In oncology, combining this compound with established chemotherapeutic drugs has yielded promising results across various cancer models. medium.comsennosbiotech.com Synergistic anti-cancer activity has been observed with drugs such as cisplatin (B142131), doxorubicin (B1662922), paclitaxel (B517696), and docetaxel (B913). medium.comresearchgate.netfrontiersin.org For instance, the combination of this compound and erlotinib (B232), an EGFR inhibitor, has been shown to significantly inhibit non-small cell lung cancer (NSCLC) cell proliferation and migration more effectively than either agent alone. mdpi.com Mechanistically, this synergy can involve the modulation of key signaling pathways, such as the JAK/STAT pathway. mdpi.com Similarly, combining this compound with docetaxel has been effective against resistant tumors. frontiersin.org The rationale behind these combinations is that this compound can sensitize cancer cells to chemotherapy, potentially allowing for lower, less toxic doses of conventional drugs. medium.comnih.gov
Beyond small-molecule drugs, novel combinations are also being investigated. One such approach involves the use of plasma-treated phosphate buffered saline (PT-PBS), which is rich in reactive oxygen and nitrogen species (RONS). nih.gov The combination of PT-PBS with this compound has shown a synergistic cytotoxic effect on melanoma and breast cancer cells. nih.gov The RONS in PT-PBS are thought to disrupt the cell membrane, facilitating this compound's entry into cancer cells and thereby reducing the required therapeutic dose and its associated non-specific toxicity. nih.gov
The role of this compound as an adjuvant extends to enhancing the delivery of larger molecules and nanoparticles. Its ability to disrupt cell membranes can be harnessed to improve the penetration of other therapeutic agents into tumors. newsweek.com This adjuvant property is a key focus of ongoing research to develop more effective and targeted cancer therapies.
Table 1: Selected Studies on this compound in Combination Therapy
| Combined Agent(s) | Target Condition/Pathogen | Observed Synergistic Effect | Reference(s) |
|---|---|---|---|
| Vancomycin, Oxacillin, Amikacin | Multi-drug resistant bacteria (MRSA, VRE, E. coli) | Enhanced bactericidal activity; reduction in colony count. | nih.gov |
| Penicillin, Oxacillin | Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Staphylococcus aureus (VRSA) | Potent antimicrobial and anti-biofilm effects; potential to restore efficacy of beta-lactam antibiotics. | nih.gov |
| Erlotinib | Non-small cell lung cancer (NSCLC) | Significant inhibition of cell proliferation and migration; enhanced apoptosis. | mdpi.com |
| Cisplatin, Bleomycin | Melanoma, HeLa, and V79 cells | Enhanced cytotoxic impact. | nih.gov |
| Docetaxel, Trastuzumab-emtansine | Breast Cancer | Decreased immune invasion; enhanced membrane disruption of cancer cells. | researchgate.net |
| Sorafenib (B1663141) | Hepatocellular Carcinoma (HepG2 cells) | Synergistic and selective inhibitory effect; cell cycle arrest at G2/M phase. | frontiersin.org |
| Apatinib | Xenograft tumor model | Increased cleaved caspase 1 and gasdermin D (GSDMD-N) to induce pyroptosis. | nih.gov |
| Plasma-Treated Phosphate Buffered Saline (PT-PBS) | Melanoma (A375), Breast Cancer (MCF7) | Enhanced cytotoxic effect, facilitating this compound's access into cancer cells. | nih.gov |
Standardization of Bee Venom and this compound Preparations for Research Consistency
A significant challenge in the research and clinical development of this compound is the lack of standardization of bee venom and its purified components. nih.gov Bee venom is a complex mixture whose composition can vary significantly based on factors such as the bee species (Apis mellifera), geographical location, season, and the diet of the bees. tandfonline.comijmsdr.org This variability presents a major obstacle to ensuring the consistency, reproducibility, and comparability of research findings across different studies.
The primary goal of standardization is to produce a consistent product with a known concentration of the active component, this compound, while minimizing or removing undesirable or allergenic components. nih.gov Major allergens in bee venom include proteins like phospholipase A2 (PLA2) and apamin. nih.govresearchgate.net The presence and variable concentration of these allergens can confound experimental results and pose risks in therapeutic applications. Therefore, purification processes are crucial for creating standardized this compound preparations. nih.gov
Several analytical techniques are employed to characterize bee venom and quantify its components, forming the basis of standardization. nih.gov High-performance liquid chromatography (HPLC) is the most commonly used method for separating and quantifying the primary peptides in bee venom, including this compound, apamin, and mast cell degranulating peptide (MCDP). nih.govtandfonline.comresearchgate.net Other advanced techniques such as mass spectrometry (MS), including liquid chromatography-mass spectrometry (LC-MS) and MALDI-TOF, provide comprehensive qualitative and quantitative analysis of the venom's complex proteome. nih.govtandfonline.commdpi.com Electrophoretic methods like SDS-PAGE are also used to separate proteins and peptides based on their molecular weight. nih.govresearchgate.net
The process of creating standardized this compound often involves several purification steps. nih.gov A common approach begins with crude bee venom, which is then subjected to techniques like gel filtration chromatography to separate components based on size. researchgate.net This can effectively separate this compound from higher molecular weight proteins like PLA2. researchgate.net Further purification can be achieved using ion-exchange chromatography or reversed-phase HPLC. nih.govgoogle.com One standardized method involves using a stepped-gradient open column to purify crude bee venom, which has been shown to significantly increase the yield of this compound while effectively removing allergenic proteins. nih.govresearchgate.net The final purified this compound's content and purity are then verified using HPLC before it is prepared for experimental use. nih.gov The development of robust and validated analytical methods is essential for quality control and to establish the identity, purity, and stability of this compound preparations. researchgate.netnih.gov
Table 2: Analytical Methods for Standardization of Bee Venom and this compound
| Analytical Technique | Purpose in Standardization | Key Components Analyzed | Reference(s) |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation, quantification, quality control, and product fingerprinting. | This compound, Apamin, Phospholipase A2 (PLA2), Mast Cell Degranulating Peptide (MCDP). | nih.govtandfonline.com |
| Mass Spectrometry (MS) (e.g., LC-MS, MALDI-TOF) | Comprehensive qualitative and quantitative analysis; identification of components at low concentrations. | Proteins, Peptides (this compound, Apamin, etc.), Histamine, Free Amino Acids. | nih.govmdpi.com |
| Electrophoresis (e.g., SDS-PAGE, Capillary Electrophoresis) | Separation and characterization of proteins and peptides based on molecular weight and charge. | This compound, Phospholipase A2 (PLA2), Apamin. | nih.govresearchgate.net |
| Enzymatic Assays | Biochemical characterization and determination of specific enzyme activity. | Phospholipase A2 (PLA2). | nih.gov |
Q & A
Q. What are the key structural and functional properties of melittin, and how can they be experimentally determined?
this compound's α-helical structure and lytic activity can be characterized using circular dichroism (CD) spectroscopy for secondary structure analysis and hemolysis assays to quantify membrane disruption. Nuclear magnetic resonance (NMR) or X-ray crystallography provides atomic-level structural details . For functional studies, surface plasmon resonance (SPR) measures this compound-lipid interactions, while fluorescence microscopy visualizes real-time membrane permeabilization .
Q. What established methodologies are used to study this compound’s interaction with lipid bilayers?
Model membranes like liposomes or supported lipid bilayers (SLBs) are common systems. Techniques include:
- Calcein leakage assays to quantify membrane disruption efficiency.
- Patch-clamp electrophysiology to monitor ion channel formation.
- Molecular dynamics simulations to predict dynamic interactions at the molecular level. Ensure controlled variables (e.g., lipid composition, pH) to replicate physiological conditions .
Q. How can researchers identify gaps in existing literature on this compound’s therapeutic potential?
Systematic reviews using databases like PubMed, SciFinder, and Web of Science with keywords This compound AND (anticancer OR antimicrobial OR mechanism). Filter results by study type (e.g., in vitro, in vivo) and year to prioritize recent findings. Cross-reference citation networks to identify understudied applications .
Advanced Research Questions
Q. How can contradictory data on this compound’s cytotoxicity across studies be reconciled?
Contradictions often arise from variations in experimental design:
- Dosage discrepancies : Standardize units (e.g., µM vs. µg/mL) and cell viability assays (MTT vs. ATP-based).
- Cell line specificity : Compare results across primary vs. immortalized cells and validate with multiple models.
- Purity of this compound : Use HPLC-purified peptides to exclude contaminant effects. Meta-analyses with heterogeneity testing (e.g., I² statistic) can quantify variability sources .
Q. What experimental strategies optimize this compound’s therapeutic window for cancer therapy?
- Conjugation approaches : Link this compound to targeting moieties (e.g., antibodies, nanoparticles) to reduce off-target toxicity. Validate specificity via competitive binding assays.
- pH-responsive delivery systems : Use liposomes that release this compound selectively in tumor microenvironments.
- Dose-response modeling : Establish EC₅₀ (efficacy) and LD₅₀ (toxicity) ratios in 3D tumor spheroids or organoids .
Q. How can computational tools enhance the design of this compound-derived peptides with reduced immunogenicity?
- Epitope mapping : Use tools like BepiPred-3.0 to predict T-cell epitopes and modify residues to avoid immune recognition.
- Deep learning models : Train on peptide-MHC binding datasets to prioritize low-immunogenicity variants. Validate in silico predictions with ELISpot assays measuring IFN-γ release from human PBMCs .
Q. What methodologies address reproducibility challenges in this compound’s antimicrobial studies?
- Standardized protocols : Adopt CLSI/MIC guidelines for consistency in bacterial strain selection and growth conditions.
- Biofilm vs. planktonic assays : Use crystal violet staining or confocal microscopy to differentiate activity.
- Data transparency : Publish raw datasets (e.g., via Zenodo) and detailed protocols (e.g., protocols.io ) .
Methodological Resources
- Database Tools : SciFinder for structure-activity relationship (SAR) studies; PubChem for physicochemical properties .
- Statistical Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .
- Experimental Reproducibility : Follow ARRIVE guidelines for in vivo studies and FAIR principles for data management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
